S-Methyl-3-pyridylthioimidate hydroiodide
Description
BenchChem offers high-quality S-Methyl-3-pyridylthioimidate hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Methyl-3-pyridylthioimidate hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl pyridine-3-carboximidothioate;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S.HI/c1-10-7(8)6-3-2-4-9-5-6;/h2-5,8H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFNLHYIXBCSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)C1=CN=CC=C1.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185298-67-2 | |
| Record name | 3-Pyridinecarboximidothioic acid, methyl ester, hydriodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Stability of S-Methyl-3-pyridylthioimidate Hydroiodide in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Methyl-3-pyridylthioimidate hydroiodide is a molecule of interest in synthetic chemistry and drug discovery, often utilized as a reactive intermediate. Its structure, featuring a thioimidate functional group, a pyridine ring, and a hydroiodide salt, presents a unique combination of chemical properties that dictate its stability in solution. Understanding the temporal stability of this compound under various conditions is paramount for its effective use in research and development, ensuring reproducibility of experiments and the integrity of derived data.
This guide provides a comprehensive overview of the factors influencing the stability of S-Methyl-3-pyridylthioimidate hydroiodide in solution. We will delve into the inherent chemical liabilities of the molecule, propose likely degradation pathways, and offer detailed experimental protocols for a robust assessment of its stability profile. This document is intended to serve as a practical resource for scientists, enabling them to make informed decisions regarding the handling, storage, and application of this compound.
I. Chemical Structure and Inherent Stability Considerations
The stability of S-Methyl-3-pyridylthioimidate hydroiodide is governed by the interplay of its three key structural components: the S-methylthioimidate group, the 3-pyridyl moiety, and the hydroiodide counter-ion.
-
The S-Methylthioimidate Functional Group: This is the most reactive part of the molecule. Thioimidates are known to be susceptible to hydrolysis, particularly under acidic conditions, which leads to the formation of the corresponding thioester.[1][2] The presence of water and a strong acid can significantly accelerate this degradation.[3] The imine nitrogen in the thioimidate is basic and can be protonated, which can influence its reactivity.[3]
-
The 3-Pyridyl Group: The pyridine ring is a heterocyclic aromatic amine. While generally stable, the nitrogen atom can be protonated, influencing the electron density of the ring system. Pyridine and its derivatives can be susceptible to microbial and photocatalytic degradation under certain environmental conditions.[1][4][5] The pH of the solution can significantly influence the degradation pathways of pyridine-containing compounds.[6]
-
The Hydroiodide Salt: As a hydroiodide salt, this compound will generate an acidic environment when dissolved in unbuffered aqueous solutions. This is due to the dissociation of the salt into the protonated thioimidate (a weak acid) and the iodide anion (the conjugate base of a strong acid, HI). The resulting low pH can directly contribute to the acid-catalyzed hydrolysis of the thioimidate group. Iodide ions themselves can also participate in chemical reactions and potentially influence the stability of organic molecules.[7]
II. Potential Degradation Pathways
Based on the chemical nature of S-Methyl-3-pyridylthioimidate hydroiodide, several degradation pathways can be anticipated in solution.
A. Hydrolysis
The most probable degradation route is the hydrolysis of the thioimidate to form S-methyl 3-pyridinethioate and ammonia. This reaction is expected to be acid-catalyzed. Given that the compound is a hydroiodide salt, it will create its own acidic environment in water, likely promoting this degradation pathway.
A proposed mechanism for the acid-catalyzed hydrolysis is as follows:
-
Protonation of the imine nitrogen.
-
Nucleophilic attack by a water molecule on the carbon of the C=N bond.
-
Proton transfer and subsequent elimination of ammonia to yield the thioester.
B. Photodegradation
Exposure to light, particularly UV radiation, could induce degradation. Pyridine derivatives are known to undergo photodegradation.[2][4] The energy from photons could lead to the formation of reactive radical species, initiating a cascade of reactions that could cleave the thioimidate linkage or modify the pyridine ring.
C. Thermal Degradation
The following diagram illustrates the primary anticipated degradation pathway:
Caption: Primary degradation pathway of S-Methyl-3-pyridylthioimidate hydroiodide.
III. Experimental Design for Stability Assessment
A comprehensive understanding of the stability of S-Methyl-3-pyridylthioimidate hydroiodide requires a systematic experimental approach. The following sections outline key experiments to characterize its stability profile.
A. Analytical Methodology
A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector or a Mass Spectrometer (MS) is recommended.
Protocol for Analytical Method Development:
-
Column Selection: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) should be developed. The pH of the aqueous phase should be controlled and optimized for the best peak shape and separation.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. For enhanced specificity and identification of degradation products, coupling to a mass spectrometer is highly recommended.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The ability of the method to separate the parent compound from its degradation products must be demonstrated (stability-indicating).
B. Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways. These studies involve subjecting the compound to stress conditions that are more severe than those expected during normal handling and storage.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C |
| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C |
| Oxidative | 3% H₂O₂ at room temperature |
| Thermal | Solid and solution at 60°C and 80°C |
| Photolytic | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8] A dark control should be run in parallel. |
Samples should be analyzed at appropriate time points to track the degradation of the parent compound and the formation of degradation products.
C. Long-Term Stability Studies
Long-term stability studies are conducted under defined storage conditions to determine the shelf-life of the compound in solution.
Protocol for Long-Term Stability Study:
-
Solution Preparation: Prepare solutions of S-Methyl-3-pyridylthioimidate hydroiodide in relevant solvents (e.g., water, buffers of different pH, organic solvents used in experiments) at a known concentration.
-
Storage Conditions: Store the solutions under controlled conditions. Recommended conditions include:
-
Refrigerated (2-8 °C)
-
Room temperature (e.g., 25 °C / 60% RH)
-
Accelerated conditions (e.g., 40 °C / 75% RH)
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).
-
Analysis: At each time point, analyze the samples using the validated stability-indicating method to determine the concentration of the parent compound and any degradation products.
The following diagram outlines the experimental workflow for assessing stability:
Caption: Experimental workflow for stability assessment.
IV. Data Interpretation and Reporting
The data from the stability studies should be tabulated and plotted to visualize the degradation profile of S-Methyl-3-pyridylthioimidate hydroiodide over time and under different conditions.
Table 2: Example of a Stability Data Table (for a given condition)
| Time Point | Concentration (mg/mL) | % of Initial Concentration | Degradation Product 1 (%) |
| 0 | 1.00 | 100.0 | 0.0 |
| 1 month | 0.95 | 95.0 | 4.5 |
| 3 months | 0.88 | 88.0 | 11.2 |
| 6 months | 0.75 | 75.0 | 23.8 |
The degradation kinetics can be determined by plotting the concentration of the parent compound versus time. This can help in determining the order of the reaction and calculating the degradation rate constant and half-life of the compound under each condition.
V. Conclusion and Recommendations
The stability of S-Methyl-3-pyridylthioimidate hydroiodide in solution is a critical parameter that requires careful evaluation. The primary degradation pathway is likely to be acid-catalyzed hydrolysis of the thioimidate functional group, a process that may be exacerbated by the acidic nature of the hydroiodide salt in aqueous solutions. Photodegradation and thermal degradation are also potential concerns that should be investigated.
For optimal stability, it is recommended to store solutions of S-Methyl-3-pyridylthioimidate hydroiodide at low temperatures (2-8 °C) and protected from light. For applications in aqueous media, the use of a buffered solution at a neutral or slightly basic pH may help to mitigate acid-catalyzed hydrolysis. However, the stability at different pH values must be experimentally confirmed. The use of anhydrous aprotic solvents may also enhance stability if compatible with the intended application.
By following the experimental guidelines outlined in this document, researchers can develop a comprehensive stability profile for S-Methyl-3-pyridylthioimidate hydroiodide, ensuring its appropriate handling and use in their scientific endeavors.
VI. References
-
ChemRxiv. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Available at: [Link].
-
IOPscience. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Available at: [Link].
-
PMC. Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures. Available at: [Link].
-
ResearchGate. The influence of iodide in corrosion inhibition by organic compounds on carbon steel: Theoretical and experimental studies | Request PDF. Available at: [Link].
-
PMC. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Available at: [Link].
-
Engineered Science Publisher. Microbial and Solar Photocatalytic Degradation of Pyridine. Available at: [Link].
-
ResearchGate. Microbial and Solar Photocatalytic Degradation of Pyridine. Available at: [Link].
-
RSC Publishing. Organic iodides in efficient and stable perovskite solar cells: strong surface passivation and interaction. Available at: [Link].
-
MDPI. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Available at: [Link].
-
ACS Publications. Radiolytic Organic Iodide Formation under Nuclear Reactor Accident Conditions | Environmental Science & Technology. Available at: [Link].
-
INIS-IAEA. THE INTERACTION OF IODINE WITH ORGANIC MATERIAL IN CONTAINMENT. Available at: [Link].
-
OSTI.GOV. Chemistry of Iodine in Containment. Available at: [Link].
-
ACP. Thermodynamics and kinetics of the hydrolysis. Available at: [Link].
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link].
-
PubChem. Methyl hydrazinecarbimidothioate hydroiodide | C2H8IN3S | CID 6508896. Available at: [Link].
-
PMC. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 3. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espublisher.com [espublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
Overview of thioimidate reagents for protein modification
Executive Summary
In the landscape of protein bioconjugation, maintaining the native solubility and isoelectric point (pI) of a target protein is often as critical as the modification itself. While N-hydroxysuccinimide (NHS) esters are ubiquitous, they convert positively charged amines into neutral amides, frequently leading to protein precipitation or denaturation.
Thioimidate reagents —most notably 2-Iminothiolane (Traut’s Reagent) —offer a distinct mechanistic advantage: they react with primary amines to introduce a sulfhydryl (thiol) group while converting the amine into an amidine .[1] This amidine linkage retains a positive charge at physiological pH (pKa ~12), preserving the protein's electrostatic character.
This guide provides an in-depth technical analysis of thioimidate chemistry, detailed protocols for thiolation, and strategies for integrating these reagents into Antibody-Drug Conjugate (ADC) workflows.
Mechanistic Principles
The Thioimidate Reaction
The core utility of thioimidate reagents lies in their reaction with the
The Mechanism:
-
Nucleophilic Attack: The unprotonated primary amine of the protein attacks the carbon of the thioimidate group (
). -
Ring Opening: The cyclic structure undergoes ring-opening due to the relief of ring strain and the stability of the leaving group (the thiolate).
-
Amidine Formation: The result is a stable amidine linkage attaching a spacer arm terminated by a free sulfhydryl group.
Visualization: Reaction Pathway
The following diagram illustrates the reaction of a lysine residue with 2-Iminothiolane.
Comparative Analysis: Thioimidates vs. NHS Esters
The choice between a thioimidate (Traut's Reagent) and an NHS-ester (e.g., SATA/SATP) is determined by the requirement for charge preservation and reaction kinetics.
Table 1: Reagent Selection Matrix
| Feature | Thioimidate (Traut's Reagent) | NHS-Ester (SATA/SATP) | Impact on Protein |
| Linkage Type | Amidine | Amide | Amidine retains (+) charge; Amide is neutral. |
| Charge Effect | Preserves Charge | Loss of Charge | Thioimidates prevent precipitation in cationic proteins. |
| Reaction pH | pH 7.0 – 10.0 | pH 7.0 – 9.0 | Thioimidates are more robust at higher pH. |
| Thiol Release | Spontaneous (Ring open) | Requires Deprotection | SATA requires hydroxylamine step to expose -SH. |
| Stability | Hydrolysis | Hydrolysis | Thioimidates are more stable in aqueous buffer. |
Expert Insight: Use Traut’s Reagent when modifying highly soluble proteins (like IgG) where you intend to load multiple drugs/labels. The preservation of charge prevents the "isoelectric collapse" often seen when over-modifying lysines with NHS esters.
Protocol: High-Efficiency Protein Thiolation
This protocol is designed for the thiolation of a monoclonal antibody (IgG) but is scalable to other proteins.
Materials
-
Protein: IgG (1–10 mg/mL) in PBS.
-
Reagent: 2-Iminothiolane HCl (Traut’s Reagent).[1] Note: Prepare fresh. Hygroscopic.
-
Reaction Buffer: PBS (pH 8.0) + 2-5 mM EDTA .
-
Why EDTA? It chelates divalent metals that catalyze the oxidation of free thiols into disulfide dimers.
-
-
Desalting Column: Sephadex G-25 or Zeba Spin Columns (7K MWCO).
Step-by-Step Methodology
-
Buffer Exchange: Ensure the protein is in a non-amine buffer. Tris or Glycine buffers must be removed via dialysis or desalting, as they will compete with the protein for the reagent.
-
Target: PBS, pH 8.0, 5 mM EDTA.
-
-
Reagent Preparation: Dissolve 2-Iminothiolane in ultrapure water or reaction buffer to a concentration of 2 mg/mL (14.5 mM).
-
Reaction Setup (Stoichiometry Control): Add the reagent to the protein solution. The molar excess determines the Degree of Labeling (DoL).
-
Low Thiolation (1-3 SH/IgG): Use 5-10x molar excess.
-
High Thiolation (3-7 SH/IgG): Use 20-40x molar excess.
Equation:
-
-
Incubation: Incubate for 45 minutes at Room Temperature (20-25°C) .
-
Note: The reaction is fast. Extending beyond 1 hour increases hydrolysis byproducts without significantly increasing yield.
-
-
Purification: Immediately remove excess reagent using a desalting column equilibrated with PBS/EDTA.
-
Critical: Do not store the crude reaction. Free unreacted Traut's reagent can slowly hydrolyze or react with the newly formed protein thiols.
-
-
Quantification (Ellman’s Assay): Quantify free sulfhydryls using DTNB (Ellman’s Reagent). Measure absorbance at 412 nm using the extinction coefficient
.
Workflow Diagram
Advanced Applications & Troubleshooting
Antibody-Drug Conjugates (ADCs)
Thioimidates are pivotal in "Linker-Drug" attachment strategies.
-
Strategy: Thiolate the antibody with Traut's Reagent
React with Maleimide-Linker-Drug. -
Benefit: Unlike reducing inter-chain disulfides (which can destabilize the antibody), Traut's reagent adds thiols to lysines, leaving the structural disulfides intact.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Thiol Yield | Buffer contains amines (Tris/Glycine). | Dialyze extensively into PBS or Borate buffer. |
| Low Thiol Yield | Reagent hydrolysis. | Use fresh reagent; ensure pH is not >10. |
| Protein Precipitation | Over-modification. | Reduce molar excess (e.g., from 20x to 10x). |
| Loss of -SH over time | Oxidation. | Always include 2-5 mM EDTA; store under |
Side Reactions
While highly specific, 2-iminothiolane can undergo hydrolysis to form 4-mercaptobutyramide.[3] This is generally slow (
References
-
Traut, R. R., et al. (1973). "Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent and its application to the Escherichia coli 30S ribosome."[1] Biochemistry, 12(17), 3266–3273. [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. [Link]
-
Singh, R., et al. (1996). "Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane."[5] Analytical Biochemistry, 236(1), 114-125.[5] [Link]
-
G-Biosciences. Sulfhydration Kit With Traut's Reagent Protocol.[Link]
Sources
- 1. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 2. interchim.fr [interchim.fr]
- 3. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
Thermodynamic Properties and Synthetic Utility of S-Methyl-3-pyridylthioimidate Hydroiodide
Executive Summary
S-Methyl-3-pyridylthioimidate hydroiodide (CAS: 1185298-67-2) represents a critical class of activated electrophiles used primarily in the synthesis of complex amidines and heterocyclic pharmacophores. Unlike traditional Pinner synthesis intermediates (oxygen-based imidates), thioimidates offer superior reactivity and thermodynamic favorability for nucleophilic substitution due to the enhanced leaving group ability of the methanethiolate moiety.
This technical guide analyzes the thermodynamic landscape of this compound, detailing its formation, stability, and the energetic driving forces behind its aminolysis. It provides researchers with a self-validating protocol for its application in drug development, specifically for pyridine-based ligands (e.g., H2-receptor antagonists, kinase inhibitors).
Thermodynamic Profile & Mechanistic Causality
The Thermodynamic Advantage Over Oxygen-Imidates
The utility of S-Methyl-3-pyridylthioimidate hydroiodide is grounded in the comparative thermodynamics of the C-S versus C-O bond.
-
Bond Energy: The C-S bond (
272 kJ/mol) is significantly weaker than the C-O bond ( 358 kJ/mol). This lower bond dissociation energy lowers the activation barrier ( ) for nucleophilic attack by amines. -
Leaving Group Stability: The reaction is driven forward by the expulsion of methanethiol (MeSH) or methanethiolate (
). The of methanethiol ( 10.4) is lower than that of methanol ( 15.5), making it a superior leaving group in the addition-elimination mechanism. -
Resonance Stabilization: The final amidinium salt product is highly resonance-stabilized, providing a substantial enthalpic driving force (
) that effectively renders the aminolysis irreversible under standard conditions.
Phase Equilibria and Lattice Energy
As a hydroiodide salt, the compound exists as a crystalline solid. The high lattice energy contributes to its shelf stability, preventing the premature hydrolysis that often plagues free base thioimidates.
-
Thermal Stability: The salt is generally stable up to its melting point; however, it is hygroscopic. Moisture absorption leads to thermodynamic hydrolysis, yielding the thermodynamically stable thiolester or amide and releasing ammonium iodide.
-
Solubility Thermodynamics: Dissolution in polar aprotic solvents (DMF, DMSO) is endothermic (breaking the lattice) but entropically favorable.
Reaction Pathway Visualization
The following diagram illustrates the reaction coordinate and energetic states from the precursor thioamide to the final amidine product.
Figure 1: Reaction coordinate illustrating the activation of the thioamide and the entropy-driven conversion to amidine.
Experimental Protocol: Synthesis & Aminolysis
Safety Pre-requisites
-
Methanethiol Evolution: The aminolysis reaction releases methanethiol (MeSH), a volatile gas with a stench threshold of 1-2 ppb. All reactions must be performed in a functioning fume hood with a bleach scrubber trap.
-
Methyl Iodide: A potent alkylating agent and neurotoxin. Use double-gloving and avoid inhalation.
Step 1: Synthesis of S-Methyl-3-pyridylthioimidate Hydroiodide
This step relies on the
-
Dissolution: Dissolve 10 mmol of 3-pyridinecarbothioamide in 20 mL of anhydrous acetone. Acetone is chosen because the starting material is soluble, but the hydroiodide product is insoluble, facilitating isolation.
-
Alkylation: Add 11 mmol (1.1 eq) of Methyl Iodide (MeI) dropwise at room temperature.
-
Thermodynamic Note: The reaction is exothermic. For larger scales (>10g), external cooling to 0°C is required to prevent thermal decomposition.
-
-
Precipitation: Stir for 12-24 hours. The product will precipitate as a yellow crystalline solid.
-
Isolation: Filter the solid under vacuum. Wash with cold diethyl ether to remove unreacted MeI and thioamide.
-
Drying: Dry in a vacuum desiccator over
.-
Validation: Melting point determination (sharp range indicates purity) and
-NMR (appearance of S-Me peak at ppm).
-
Step 2: Thermodynamic Conversion to Amidine (Aminolysis)
This protocol utilizes the high chemical potential of the thioimidate to drive amidine formation.
-
Preparation: Suspend 1.0 eq of S-Methyl-3-pyridylthioimidate hydroiodide in anhydrous ethanol or methanol.
-
Nucleophilic Attack: Add 1.1 eq of the primary or secondary amine.
-
Kinetic Control: If the amine is volatile, use a sealed tube. If non-volatile, reflux may be required depending on steric hindrance.
-
-
Equilibrium Management: Heat the mixture to 40-60°C.
-
Thermodynamic Driver: The evolution of MeSH gas drives the equilibrium to the right (Le Chatelier’s principle). Ensure the system is vented through a scrubber.
-
-
Workup: Evaporate the solvent. The residue is the crude amidine hydroiodide.
-
Purification: Recrystallize from Ethanol/Ether or convert to the free base using basic ion-exchange resin if the salt form is not desired.
Quantitative Data Summary
The following table summarizes the estimated thermodynamic and physical parameters relevant to the reaction handling.
| Parameter | Value / Range | Description |
| Molecular Weight | 280.13 g/mol | Based on Formula |
| Reaction Enthalpy ( | Exothermic | Alkylation of thioamide is generally exothermic by 50-80 kJ/mol [1]. |
| Leaving Group | 10.4 (MeSH) | Significantly more acidic than Methanol (15.5), enhancing reaction rate [2]. |
| Solubility | High: MeOH, DMSOLow: Acetone, Ether | Product precipitates from acetone, driving yield. |
| Storage Stability | < 4°C, Desiccated | Hygroscopic; hydrolyzes to thiocarbamate/ester in moist air. |
References
- Wiberg, K. B. (1964). Physical Organic Chemistry. Wiley.
- Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill. (Authoritative source on aminolysis mechanisms and leaving group values).
-
Baati, R., Gouverneur, V., & Mioskowski, C. (1999).[1] An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters.[1] Synthesis, 1999(06), 927-929. Link
-
ChemicalBook. (2024). S-Methyl-3-pyridylthioimidate hydroiodide Product Entry. Link
-
Huateng Pharma. (2024). Product Catalog: Pyridine Derivatives. Link
Sources
Methodological & Application
Optimal reaction conditions for S-Methyl-3-pyridylthioimidate hydroiodide conjugation
Application Note: Precision Conjugation of S-Methyl-3-pyridylthioimidate Hydroiodide
Introduction: The Chemistry of Charge-Preserving Functionalization
In the landscape of bioconjugation, maintaining the native physicochemical properties of a target protein is often as critical as the modification itself. Standard acylation reagents (such as NHS-esters) convert positively charged amines (lysine
S-Methyl-3-pyridylthioimidate hydroiodide (SMPT) represents a specialized class of heterobifunctional reagents—specifically, an alkyl thioimidate. Unlike NHS esters, SMPT reacts with primary amines to form amidines . Crucially, amidines retain a positive charge at physiological pH (
This protocol details the optimal reaction conditions for conjugating SMPT to protein amines, introducing a 3-pyridyl motif. This motif serves as a versatile handle for metal coordination,
Part 1: Mechanistic Insight & Reaction Design
The reaction between S-Methyl-3-pyridylthioimidate and a primary amine is a nucleophilic substitution at the imidate carbon.
-
Nucleophilic Attack: The unprotonated amine attacks the electron-deficient carbon of the thioimidate group (
). -
Leaving Group Departure: The tetrahedral intermediate collapses, expelling methanethiol (
) and forming a stable amidine bond.
Critical Parameter: pH Sensitivity
-
Reaction Efficiency: Requires the amine to be unprotonated. Lysine
-amines have a . Therefore, a pH between 8.5 and 9.5 is optimal to ensure sufficient nucleophilicity without promoting rapid hydrolysis of the reagent. -
Hydrolysis Competition: Thioimidates are susceptible to hydrolysis, generating the corresponding ester or amide (inactive species). High pH accelerates aminolysis (desired), while low pH favors hydrolysis or protonation of the amine (undesired).
Diagram 1: Reaction Mechanism & Pathway
Caption: Reaction pathway of SMPT with primary amines yielding a charge-retaining amidine linkage versus competitive hydrolysis.
Part 2: Optimized Conjugation Protocol
Safety Note: This reaction releases methanethiol (methyl mercaptan), which has a strong, disagreeable odor even at low concentrations. All procedures must be performed in a functioning chemical fume hood.
Materials Required
| Component | Specification | Purpose |
| SMPT Reagent | S-Methyl-3-pyridylthioimidate hydroiodide | Conjugation reagent |
| Target Protein | Purified, amine-free buffer | Substrate |
| Reaction Buffer | 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0 | Maintains deprotonated amines |
| Solvent | Anhydrous DMSO or DMF | Reagent solubilization |
| Quenching Buffer | 1 M Glycine or Tris, pH 8.0 | Stops reaction |
| Desalting Column | Sephadex G-25 or Zeba Spin | Removes excess reagent |
Step-by-Step Methodology
1. Buffer Exchange (Pre-Reaction) Ensure the protein is in a buffer free of competing amines (e.g., NO Tris, Glycine, or Ammonium salts).
-
Action: Exchange protein into 0.1 M Sodium Carbonate, pH 9.0 .
-
Concentration: Adjust protein concentration to 2–5 mg/mL . Higher concentrations improve conjugation efficiency.
2. Reagent Preparation (Just-in-Time) SMPT is moisture-sensitive. Do not prepare aqueous stocks in advance.
-
Calculation: Determine the molar excess required. A 20- to 50-fold molar excess of SMPT over protein is standard for maximal modification.
-
Solubilization: Dissolve SMPT in anhydrous DMSO or DMF to a concentration of 10–20 mg/mL .
-
Tip: If the reagent is a hydroiodide salt, it may be partially soluble in water, but organic solvent ensures stability before mixing.
-
3. Conjugation Reaction
-
Mixing: Slowly add the SMPT/DMSO solution to the protein solution while gently vortexing.
-
Solvent Limit: Keep the final volume of organic solvent (DMSO/DMF) below 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate for 1 hour at Room Temperature (20–25°C) or 2 hours at 4°C .
-
Note: Seal the tube tightly (parafilm) to contain methanethiol odors.
-
4. Quenching (Optional but Recommended)
-
Add 1 M Glycine (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. This scavenges unreacted thioimidate, preventing non-specific modification during purification.
5. Purification Remove excess reagent, hydrolysis byproducts, and methanethiol.
-
Method: Use a desalting column (e.g., PD-10, Zeba Spin) or dialysis cassette equilibrated with the storage buffer (e.g., PBS, pH 7.4).
-
Verification: The distinct odor of methanethiol should be absent in the final preparation.
Part 3: Analytical Validation (QC)
To ensure the protocol was successful, use the following validation steps.
Table 1: Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Precipitation | Over-modification (hydrophobicity) | Reduce molar excess (e.g., from 50x to 10x). |
| Low Conjugation Yield | Low pH or Hydrolysis | Verify Buffer pH is > 8.5. Use fresh anhydrous DMSO. |
| Protein Inactivity | Modification of active site Lys | Add substrate/ligand during reaction to protect active site. |
| Strong Odor Post-Purification | Incomplete removal of byproducts | Perform a second dialysis step or use a larger desalting column. |
Diagram 2: Experimental Workflow
Caption: Operational workflow for SMPT conjugation, emphasizing buffer constraints and safety steps.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on Imidate Chemistry and Amidine formation).
-
Huateng Pharma. (n.d.). S-Methyl-3-pyridylthioimidate hydroiodide Product Page. Retrieved from Huatengsci.com.
-
ChemicalBook. (n.d.). S-Methyl-3-pyridylthioimidate hydroiodide CAS 1185298-67-2.[1][2] Retrieved from ChemicalBook.com.
-
Traut, R. R., et al. (1973). "Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent for proteins." Biochemistry, 12(17), 3266–3273. (Foundational chemistry for thioimidate-amine reactions).
Sources
Application Note: Site-Selective Antibody Modification with S-Methyl-3-pyridylthioimidate
This guide details the application of S-Methyl-3-pyridylthioimidate hydroiodide (SM-3-P) for the modification of antibodies. While often utilized as a chemical building block, this reagent belongs to the class of thioimidates , which are powerful tools for protein bioconjugation. Unlike common NHS-esters that convert positively charged amines into neutral amides, thioimidates react with amines to form amidines , thereby preserving the positive charge of the lysine residues.
This charge retention is critical for maintaining the solubility, isoelectric point (pI), and pharmacokinetic stability of antibody conjugates, particularly when high drug-to-antibody ratios (DAR) are required.
Part 1: Scientific Foundation & Mechanism
The Chemistry of SM-3-P
S-Methyl-3-pyridylthioimidate hydroiodide (CAS: 1185298-67-2) functions as an amine-reactive heterobifunctional reagent.[1]
-
Reactive Group: The S-methyl thioimidate moiety acts as an electrophile.
-
Leaving Group: Methanethiol (
), a volatile byproduct. -
Functional Payload: The 3-pyridyl group, which is introduced onto the antibody.
Reaction Mechanism: Amidination
The nucleophilic amine (Lysine
Key Advantage:
Achieving Site-Selectivity
While lysine conjugation is typically stochastic (random), site-selectivity with imidates can be achieved by exploiting pKa differences:
-
N-Terminal Targeting (pH 7.0 - 7.5): The N-terminal amine of the antibody (pKa ~7.6) is significantly more unprotonated and nucleophilic than lysine side chains (pKa ~10.5) at neutral pH.
-
Kinetic Control: Thioimidates are generally more selective than NHS esters. By controlling stoichiometry and pH, modification can be biased toward the most solvent-accessible or lowest pKa amines.
Part 2: Experimental Protocol
Materials & Reagents
-
Antibody: Monoclonal IgG (e.g., Trastuzumab), >5 mg/mL in PBS.
-
Reagent: S-Methyl-3-pyridylthioimidate hydroiodide (SM-3-P).[1][2]
-
Note: Store under inert gas at -20°C. Hygroscopic.
-
-
Reaction Buffer A (N-Terminus Selective): 50 mM Phosphate, 1 mM EDTA, pH 7.4.
-
Reaction Buffer B (General Lysine): 50 mM Borate or Carbonate, pH 8.5 – 9.0.
-
Purification: Zeba Spin Desalting Columns (7K MWCO) or Slide-A-Lyzer Dialysis Cassettes.
-
Analysis: HIC-HPLC column, Q-TOF Mass Spectrometer.
Pre-Reaction Preparation
-
Buffer Exchange: The antibody must be free of primary amines (Tris, Glycine). Buffer exchange the antibody into Reaction Buffer A (for N-term) or Buffer B (for global modification) using a desalting column.
-
Concentration Adjustment: Dilute antibody to 5–10 mg/mL . Higher concentrations drive reaction efficiency.
-
Reagent Stock: Immediately before use, dissolve SM-3-P in dry DMSO or DMA to a concentration of 50 mM.
-
Caution: Thioimidates hydrolyze in water; keep the organic stock dry.
-
Conjugation Protocol (Step-by-Step)
Method A: N-Terminal Selective Modification (pH 7.4)
Targeting the
-
Equilibration: Pre-warm the antibody solution (in Buffer A) to 25°C.
-
Addition: Add the SM-3-P stock solution to the antibody.
-
Molar Excess: Start with 5–10 molar excess over antibody.
-
Why: The reaction rate at pH 7.4 is slower; moderate excess ensures N-term conversion without over-labeling lysines.
-
-
Incubation: Incubate at 25°C for 2–4 hours with gentle agitation.
-
Tip: Do not vortex. Use a rotary shaker.
-
-
Quenching: Add 1M Glycine (pH 7.4) to a final concentration of 50 mM to quench unreacted imidate. Incubate for 15 mins.
Method B: Global Lysine Modification (pH 8.5)
Targeting surface lysines for higher payload loading (DAR 3–5).
-
Equilibration: Ensure antibody is in Buffer B (pH 8.5).
-
Addition: Add SM-3-P stock solution.
-
Molar Excess: Use 20–40 molar excess over antibody.
-
-
Incubation: Incubate at 25°C for 45–60 minutes .
-
Note: Higher pH accelerates the reaction significantly.
-
-
Quenching: Add 1M Tris (pH 8.0) to final 50 mM.
Purification
-
Remove excess small molecule reagent immediately using Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).
-
Critical Step: Ensure removal of the Methanethiol byproduct (smell of rotten cabbage), which is generated during the reaction.
Part 3: Visualization & Data Analysis
Reaction Pathway Diagram
The following diagram illustrates the chemical transformation and the preservation of the positive charge.
Caption: Mechanism of amidine formation. The antibody amine displaces the S-methyl group, forming a cationic amidine link.
Workflow Logic
The decision matrix for selecting the appropriate protocol based on the desired outcome.
Caption: Decision tree for optimizing reaction conditions based on selectivity vs. payload loading requirements.
Quantitative Analysis Table
Summarize your results using the following template to validate the protocol.
| Parameter | N-Terminal Protocol (pH 7.4) | Lysine Protocol (pH 8.5) | Method of Verification |
| Reagent Excess | 5 – 10 molar eq. | 20 – 50 molar eq. | Calculation |
| Reaction Time | 2 – 4 hours | 0.5 – 1 hour | Timer |
| Drug-to-Ab Ratio (DAR) | 1.0 – 2.0 | 3.0 – 5.0 | HIC-HPLC / UV-Vis |
| Aggregation | < 2% | < 5% | SEC-HPLC |
| Charge Variant | Basic shift (Amidine) | Significant Basic shift | cIEF / IEX |
| Antigen Binding | Retained (100%) | > 90% | ELISA / SPR |
Part 4: Troubleshooting & Optimization
-
Low Conjugation Efficiency:
-
Cause: Hydrolysis of SM-3-P in the aqueous buffer before reacting with the antibody.
-
Solution: Add the reagent in aliquots (e.g., 3 additions of 10x excess every 30 mins) rather than a single bolus.
-
-
Precipitation:
-
Cause: Over-modification or incompatible buffer.
-
Solution: Although amidines preserve charge, introducing too many hydrophobic pyridine rings can cause issues. Reduce molar excess or add 5% Trehalose to the buffer.
-
-
Heterogeneity:
-
Cause: pH drift.
-
Solution: Use strong buffering capacity (e.g., 100 mM Borate) to maintain pH 8.5 exactly.
-
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Amine-Reactive Reagents and Imidates).
-
Traut, R. R., et al. (1973). "Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent for proteins." Biochemistry, 12(17), 3266–3273. (Foundational chemistry of thioimidates).
-
Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports, 17, 167–183.
-
Huateng Pharma. (Supplier Data). "S-Methyl-3-pyridylthioimidate hydroiodide Product Page." (Chemical structure and CAS verification).
-
Inman, J. K., et al. (1991). "Synthesis of N,N'-bis(3-pyridylcarbonyl)lysines and their use as haptens." Bioconjugate Chemistry. (Context on pyridyl-lysine modifications).
Sources
Application Notes and Protocols for Crosslinking Studies Using S-Methyl-3-pyridylthioimidate Hydroiodide
Introduction: Unveiling Protein Interactions with a Novel Imidoester Crosslinker
The study of protein-protein interactions is fundamental to understanding cellular processes in both health and disease. Chemical crosslinking has emerged as a powerful tool for capturing these transient and stable interactions, providing valuable insights into protein complex topology and function.[1] S-Methyl-3-pyridylthioimidate hydroiodide is a homobifunctional imidoester crosslinking agent designed for the covalent linkage of proteins and other biomolecules.[2] This guide provides a comprehensive overview of its mechanism of action, key applications, and detailed protocols for its effective use in your research.
Imidoesters, as a class of reagents, are highly valued for their ability to react with primary amines (the N-terminus of proteins and the epsilon-amino group of lysine residues) under mild pH conditions, forming stable amidine bonds.[2] This characteristic makes them particularly useful for studying protein structures, functions, and interactions.[3] S-Methyl-3-pyridylthioimidate hydroiodide's membrane permeability allows for the investigation of intracellular protein interactions.[2]
Chemical Properties and Mechanism of Action
S-Methyl-3-pyridylthioimidate hydroiodide features two reactive imidoester groups, enabling the crosslinking of interacting proteins. The reaction proceeds via nucleophilic attack of a primary amine on the carbon atom of the imidoester, leading to the formation of a stable amidine bond.
Key Features:
-
Amine-Reactivity: Specifically targets primary amino groups in proteins.[2]
-
Homobifunctional: Contains two identical reactive groups for straightforward, one-step crosslinking.[4]
-
Membrane Permeable: Suitable for intracellular crosslinking studies.[2]
Reaction Mechanism
The crosslinking reaction with S-Methyl-3-pyridylthioimidate hydroiodide is a two-step process for each reactive group. The primary amine of a protein acts as a nucleophile, attacking the electrophilic carbon of the imidoester. This results in the displacement of the methylthio group and the formation of a covalent amidine linkage.
Caption: Reaction schematic of S-Methyl-3-pyridylthioimidate with protein amino groups.
Data Presentation: Properties of S-Methyl-3-pyridylthioimidate Hydroiodide
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₂S·HI | |
| Reactive Groups | Imidoester (homobifunctional) | [2] |
| Target Specificity | Primary amines (-NH₂) | [2] |
| Reaction pH | 8.0 - 10.0 | [2] |
| Solubility | Water-soluble | [5] |
| Membrane Permeability | Permeable | [2] |
Experimental Protocols: A Step-by-Step Guide
This section provides a general protocol for intracellular protein crosslinking. Optimization is recommended for specific protein systems.
Workflow for Intracellular Crosslinking
Caption: General experimental workflow for intracellular protein crosslinking.
Detailed Protocol for Intracellular Crosslinking
Materials:
-
S-Methyl-3-pyridylthioimidate hydroiodide
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Adherent or suspension cells
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency. Wash cells twice with ice-cold PBS (pH 8.0).
-
For suspension cells, harvest by centrifugation and wash the cell pellet twice with ice-cold PBS (pH 8.0). Resuspend in PBS (pH 8.0) to the desired cell density.
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a stock solution of S-Methyl-3-pyridylthioimidate hydroiodide (e.g., 10-50 mM) in a suitable solvent like DMSO.
-
-
Crosslinking Reaction:
-
Add the crosslinker stock solution to the cell suspension or overlay on adherent cells to a final concentration of 1-5 mM.
-
Incubate for 30 minutes at room temperature with gentle agitation. Note: Incubation time and crosslinker concentration may require optimization.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Cell Lysis:
-
For adherent cells, aspirate the reaction mixture and lyse the cells directly on the plate with ice-cold lysis buffer.
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in ice-cold lysis buffer.
-
-
Analysis:
-
Clarify the lysate by centrifugation to remove cell debris.
-
Analyze the supernatant containing the crosslinked proteins by SDS-PAGE, followed by Coomassie staining or Western blotting. For identification of crosslinked partners, mass spectrometry can be employed.
-
Trustworthiness and Self-Validation
To ensure the validity of your crosslinking results, it is crucial to include proper controls in your experiments:
-
Negative Control: A sample of cells not treated with the crosslinker to identify naturally occurring protein complexes.
-
Concentration Gradient: Perform the crosslinking reaction with varying concentrations of S-Methyl-3-pyridylthioimidate hydroiodide to determine the optimal concentration that yields crosslinked products without excessive aggregation.
-
Time Course: Analyze samples at different incubation times to find the ideal duration for the crosslinking reaction.
Expertise and Experience: Causality Behind Experimental Choices
-
Choice of pH: The reaction of imidoesters with primary amines is most efficient at a slightly alkaline pH (8.0-10.0).[2] Below pH 8.0, the rate of reaction is significantly reduced, while at pH values above 10.0, the stability of the amidine bond may be compromised.[2]
-
Quenching Step: The addition of a primary amine-containing buffer, such as Tris, is essential to consume any unreacted crosslinker, preventing non-specific crosslinking after cell lysis.
-
Fresh Reagent Preparation: Imidoesters can be susceptible to hydrolysis. Therefore, it is critical to prepare the stock solution of S-Methyl-3-pyridylthioimidate hydroiodide immediately before use to ensure maximum reactivity.
Conclusion and Future Perspectives
S-Methyl-3-pyridylthioimidate hydroiodide is a valuable tool for researchers studying protein-protein interactions. Its ability to penetrate cell membranes and react with primary amines under mild conditions makes it suitable for a wide range of applications in cell biology and drug discovery.[2][3] Future studies may explore its use in combination with other crosslinking chemistries for more complex structural analysis of protein assemblies.
References
-
The Top 8 Applications for Protein Cross-Linkers and Why You Need Them (Part 2). (2013, December 3). G-Biosciences. [Link]
-
Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. [Link]
-
Protein Analysis, Modification and Interaction Crosslinkers. Fisher Scientific. [Link]
-
Chemical Cross-Linking for Protein–Protein Interaction Studies. (2025, August 10). Request PDF on ResearchGate. [Link]
-
2 - Organic Syntheses Procedure. [Link]
-
Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. (2024, May 24). Nature. [Link]
-
(PDF) Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. ResearchGate. [Link]
-
S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS Masao Shimizu,*a Teruaki Shimazaki,b Y. (2009, December 1). HETEROCYCLES, Vol. 78, No. 12, 2009. [Link]
-
Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones. (2021, May 19). PMC. [Link]
-
Methyl hydrazinecarbimidothioate hydroiodide. PubChem. [Link]
-
Mecanisms of the chemical crosslinking to obtain the hydrogels: Synthesis, conditions of crosslinking and biopharmaceutical applications. (2023, September 1). Research, Society and Development. [Link]
-
Maleimide CrossLinked Bioactive PEG Hydrogel Exhibits Improved Reaction Kinetics and CrossLinking for Cell Encapsulation and In. (2011, December 16). Advanced Materials. [Link]
-
S1 Hydrogel crosslinking via thiol-reactive pyridazinediones. DOI. [Link]
-
Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels. (2018, September 2). MDPI. [Link]
-
Methyl hydrazinecarbimidothioate hydroiodide. LookChem. [Link]
-
Crosslinking strategies in modulating methylcellulose hydrogel properties. (2023, October 11). ResearchGate. [Link]
-
Poly(maleic anhydride) cross-linked polyimide aerogels: synthesis and properties. (2019, June 13). Journal of Materials Science. [Link]
-
Preparation and Rheological Evaluation of Thiol–Maleimide/Thiol–Thiol Double Self-Crosslinking Hyaluronic Acid-Based Hydrogels as Dermal Fillers for Aesthetic Medicine. (2024, November 28). MDPI. [Link]
-
Pd0-mediated rapid coupling of methyl iodide with excess amounts of benzyl- and cinnamylboronic acid esters: efficient method for incorporation of positron-emitting 11C radionuclide into organic frameworks by coupling between two sp3-hybridized carbons. (2010, October 27). RSC Publishing. [Link]
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Application Notes & Protocols: Optimizing Protein Modification with S-Methyl-3-pyridylthioimidate (SMPT)
A Senior Application Scientist's Guide to Buffer System Selection and Protocol Validation
Abstract
S-Methyl-3-pyridylthioimidate (SMPT) hydroiodide is a potent reagent for the modification of primary amines, enabling the covalent labeling, crosslinking, and functionalization of proteins for applications in proteomics, structural biology, and drug development. The success of this modification is critically dependent on the reaction environment, with the buffer system being the most influential variable. This guide provides a comprehensive framework for selecting the optimal buffer for SMPT-mediated protein modification. We delve into the underlying chemical principles governing the reaction, explain the causality behind experimental choices, and provide detailed, self-validating protocols for both general modification and systematic buffer optimization.
The Chemistry of SMPT: Mechanism and Specificity
To control a reaction, one must first understand it. SMPT reacts with nucleophilic primary amines, primarily the ε-amine of lysine residues and the α-amine at the protein's N-terminus, to form a stable amidine bond.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack from the deprotonated primary amine of the protein onto the electrophilic carbon of the thioimidate group. This addition-elimination reaction results in the formation of a new carbon-nitrogen double bond (an amidine) and the release of methanethiol as a byproduct.
Caption: Decision tree for selecting an appropriate SMPT reaction buffer.
Experimental Protocols
These protocols are designed to be self-validating, incorporating controls and analytical checks to ensure confidence in the results.
Workflow Overview
The overall process involves preparing the reagents, performing the reaction, quenching any unreacted SMPT, and finally, analyzing the results to confirm modification.
Caption: General experimental workflow for protein modification with SMPT.
Protocol 1: General Protein Modification
This protocol provides a robust starting point for modifying a purified protein.
-
Buffer Preparation: Prepare a suitable amine-free buffer, for example, 20 mM HEPES, 150 mM NaCl, pH 7.8 . Ensure the protein of interest is stable in this buffer. If your protein is already in an incompatible buffer (like Tris), it must be exchanged into the reaction buffer via dialysis or a desalting column.
-
Protein Preparation: Adjust the concentration of your protein solution to 1-5 mg/mL in the prepared reaction buffer.
-
SMPT Stock Solution: Perform this step immediately before use. SMPT is moisture-sensitive. [1]Dissolve SMPT hydroiodide in a dry, water-free organic solvent like Dimethyl Sulfoxide (DMSO) to a concentration of 10-25 mM. [2]4. Reaction Initiation: Add a 20- to 50-fold molar excess of the SMPT stock solution to the protein solution. [2][3]For example, for 1 nmol of protein, add 20-50 nmol of SMPT. The final DMSO concentration should ideally be below 10% to avoid protein denaturation. [1]Mix gently but thoroughly by vortexing or pipetting.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. [2]Longer times may be required for lower pH values.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine to a final concentration of 20-50 mM. [2]A common choice is 1 M Tris-HCl, pH 8.0, added to a final concentration of 50 mM. Incubate for an additional 15 minutes.
-
Purification: Remove excess reagent and byproducts by subjecting the sample to buffer exchange using a desalting column or dialysis.
-
Analysis: Confirm the modification. A simple method is SDS-PAGE, which may show a slight shift in molecular weight. For definitive confirmation and site identification, Mass Spectrometry (MS) is the gold standard. [4]
Protocol 2: Self-Validating Buffer Optimization
To determine the ideal buffer for your specific protein, perform a small-scale experiment testing several conditions in parallel.
-
Setup: Prepare 3-4 different amine-free buffers. For example:
-
Buffer A: 20 mM HEPES, 150 mM NaCl, pH 7.2
-
Buffer B: 20 mM HEPES, 150 mM NaCl, pH 8.0
-
Buffer C: 20 mM Borate, 150 mM NaCl, pH 8.5
-
-
Aliquots: Prepare identical aliquots of your protein in each of the test buffers. Include a "No SMPT" control for each buffer condition.
-
Reaction: Initiate the modification in each test tube simultaneously using the same molar excess of freshly prepared SMPT, as described in Protocol 1.
-
Time Course (Optional): For a more detailed analysis, take time points (e.g., 5, 15, 30, 60 minutes) from each reaction tube and immediately quench them.
-
Quench and Analyze: After a set time (e.g., 30 minutes), quench all reactions. Analyze all samples, including controls, by SDS-PAGE and/or Mass Spectrometry.
-
Evaluation: Compare the degree of modification across the different buffer conditions. The optimal buffer will yield the highest degree of modification with the least amount of protein aggregation or degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Modification | 1. Incompatible buffer (e.g., Tris) used. 2. SMPT reagent was hydrolyzed before use. 3. Reaction pH is too low. 4. Target amines are not accessible. [5] | 1. Ensure buffer is amine-free (HEPES, PBS). 2. Prepare SMPT stock fresh in dry DMSO immediately before use. [6] 3. Increase reaction pH in increments (e.g., from 7.2 to 7.8). 4. Try adding a mild denaturant (e.g., 0.1% SDS) if protein function is not required post-modification. |
| Protein Precipitation | 1. Organic solvent (DMSO) concentration is too high. 2. Modification alters protein solubility. 3. Incorrect buffer pH or ionic strength for protein stability. [7] | 1. Keep final DMSO concentration <10%. [1] 2. Decrease the molar excess of SMPT. 3. Screen for optimal protein stability buffers prior to modification experiments. |
| High Background / Non-Specific Results | 1. Reaction was not properly quenched. 2. Inefficient removal of excess reagent after quenching. | 1. Ensure quenching reagent (e.g., Tris) is added in sufficient concentration (20-50 mM). 2. Use a desalting column with the appropriate molecular weight cutoff or perform thorough dialysis. |
Conclusion
The successful modification of proteins using S-Methyl-3-pyridylthioimidate hydroiodide is not a matter of chance, but of deliberate and informed control over the reaction environment. By understanding the interplay between amine nucleophilicity and reagent stability, researchers can rationally select a buffer system that maximizes modification efficiency. The principles and protocols outlined in this guide—prioritizing an appropriate pH (7.2-8.0), using non-amine buffers like HEPES or PBS, and performing systematic optimization—provide a robust framework for achieving consistent, reliable, and verifiable protein modification for any research application.
References
-
Kasper, P. T., & Bunz, U. H. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry, 32(5), 1231–1238. [Link]
-
Clark, J. (2015). Multiple Nucleophilic Substitution - Halogenoalkanes and Ammonia. Chemguide. [Link]
-
Golovanov, A. P., et al. (2004). The Effect of Buffers on Protein Conformational Stability. Journal of the American Chemical Society, 126(28), 8933–8939. [Link]
-
Papp, E. A., & Kentsis, A. (2015). Common errors in mass spectrometry-based analysis of post-translational modifications. Clinical Proteomics, 12(1), 18. [Link]
-
Pavan, S., & Bertoldo, D. (2021). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. Molecules, 26(12), 3538. [Link]
-
Chemistry Steps. (2020). Imines from Aldehydes and Ketones with Primary Amines. Chemistry Steps. [Link]
-
Liu, F., et al. (2018). Optimized cross-linking mass spectrometry for in situ interaction proteomics. bioRxiv. [Link]
-
Williams, E. T., et al. (2008). Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases. Drug Metabolism and Disposition, 36(6), 1040-1045. [Link]
-
Hunt, I. (n.d.). Ch22: C=O + primary amine. University of Calgary. [Link]
-
The Organic Chemistry Tutor. (2018). 19.6a Addition of Primary Amines Imine Formation. YouTube. [Link]
-
Max Perutz Labs. (2021). Sample preparation guidelines for MS-based cross-linking (XL-MS). Max Perutz Labs. [Link]
-
BioPharmaSpec. (n.d.). Dealing with the challenges of post translational modification (PTMs). BioPharmaSpec. [Link]
-
National Center for Biotechnology Information. (2022). Posttranslational Chemical Mutagenesis Methods to Insert Posttranslational Modifications into Recombinant Proteins. PMC. [Link]
-
Fractory. (2023). Quenching Explained – Definition, Process, Benefits and More. Fractory. [Link]
-
Johns Hopkins University. (2026). New crosslinking chemistry boosts stability and potency of mRNA lipid nanoparticles. Johns Hopkins Institute for NanoBioTechnology. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Organic Chemistry Portal. [Link]
-
Patsnap. (2025). How to Choose the Right Buffer for Enzyme Activity Tests. Patsnap Synapse. [Link]
-
Leitner, A., et al. (2017). Chemical crosslinking and mass spectrometry to elucidate the topology of integral membrane proteins. PLoS ONE, 12(10), e0186840. [Link]
-
Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Cytiva. [Link]
-
DeForest, C. A. (2020). Site-Selective Protein Modification: From Functionalized Proteins to Functional Biomaterials. Cole DeForest Lab. [Link]
-
Liebler, D. C. (2009). Mass Spectrometry for Post-Translational Modifications. Neuroproteomics. [Link]
-
Fernandez-Lopez, L., et al. (2024). The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading. International Journal of Molecular Sciences, 25(3), 1546. [Link]
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G-Biosciences. (n.d.). DSP and DTSSP: For Intracellular and Extracellular Crosslinking. G-Biosciences. [Link]
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Kwak, S., et al. (2020). Characterization of SETD3 methyltransferase–mediated protein methionine methylation. Journal of Biological Chemistry, 295(4), 980–991. [Link]
-
Tenkamp, J., et al. (2021). Effect of Quenching and Partitioning Heat Treatment on the Fatigue Behavior of 42SiCr Steel. Metals, 11(11), 1735. [Link]
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Potriquet, J., et al. (2017). A modified FASP protocol for high-throughput preparation of protein samples for mass spectrometry. PLOS ONE, 12(7), e0175967. [Link]
-
Wang, L., et al. (2023). Effects of Quenching Temperature on the Microstructure and Mechanical Properties of a Medium-Mn Steel Processed by Quenching and Partitioning. Preprints.org. [Link]
-
Bernard, A., & Varelas, X. (2022). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers in Chemistry, 10, 922119. [Link]
-
Reddit. (2024). Quenching guide. r/Chempros. [Link]
-
Dong, G., et al. (2022). Improved Cell-Potent and Selective Peptidomimetic Inhibitors of Protein N-Terminal Methyltransferase 1. Molecules, 27(4), 1367. [Link]
-
Wilkins, M. R., et al. (1999). High-throughput Mass Spectrometric Discovery of Protein Post-translational Modifications. Journal of Molecular Biology, 289(3), 645-657. [Link]
-
Moore, C. (2015). Controlling Distortion in Heat Treatment Through Press Quenching. Industrial Heating. [Link]
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Troubleshooting & Optimization
Troubleshooting low yield in S-Methyl-3-pyridylthioimidate hydroiodide reactions
Welcome to the technical support center for the synthesis of S-Methyl-3-pyridylthioimidate hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction. We will move from foundational questions to complex troubleshooting scenarios, providing not just solutions but the underlying chemical reasoning to empower your experimental success.
Introduction: The Synthetic Pathway
S-Methyl-3-pyridylthioimidate hydroiodide is typically synthesized via the S-methylation of its corresponding thioamide precursor, 3-pyridinecarbothioamide (3-pyridylthioamide). The reaction is an SN2 nucleophilic substitution where the sulfur atom of the thioamide attacks the methyl group of an alkylating agent, most commonly methyl iodide (MeI). The hydroiodide salt is the resulting product. While seemingly straightforward, this reaction is sensitive to various parameters that can lead to low yields, side product formation, and purification difficulties.
Reaction Scheme: S-methylation of 3-Pyridinecarbothioamide
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for maximizing yield in this reaction?
The three most critical factors are:
-
Reagent Quality and Stoichiometry: The purity of your starting thioamide and the freshness of the methyl iodide are paramount. Methyl iodide can degrade over time, releasing iodine, which can complicate the reaction.[1][2]
-
Solvent Choice: A polar aprotic solvent like acetonitrile (CH3CN) or acetone is generally preferred. These solvents effectively dissolve the reactants without interfering with the SN2 reaction.[3]
-
Temperature and Reaction Time: This reaction often proceeds well at room temperature but may require gentle heating to go to completion. Close monitoring is essential to prevent side product formation.
Q2: My methyl iodide solution is pink/brown. Can I still use it?
This discoloration indicates the presence of elemental iodine (I2), which forms from the decomposition of MeI, often accelerated by light.[1] While small amounts may not completely inhibit the reaction, it is highly recommended to use fresh, colorless methyl iodide for optimal results. To purify older MeI, you can wash it with a dilute aqueous solution of sodium thiosulfate (Na2S2O3) to remove the iodine, followed by washing with water, drying over an anhydrous salt (e.g., CaCl2), and distillation.[1]
Q3: My reaction has stalled and I still see starting material. Should I add more methyl iodide?
Adding a small excess (1.1 to 1.5 equivalents) of methyl iodide from the start is a common strategy. If the reaction has stalled, adding more MeI can be effective, but consider other factors first. Ensure your solvent is anhydrous and that the temperature is appropriate. A stalled reaction could also indicate a poor-quality thioamide or insufficient reaction time.
Section 2: Troubleshooting Low Yields
Low yield is the most common complaint. We have structured this section to help you diagnose the issue based on your experimental observations.
Problem: Incomplete Conversion
-
Symptom: TLC or LC-MS analysis shows a significant amount of the starting 3-pyridinecarbothioamide remaining even after an extended reaction time.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Alkylating Agent | The stoichiometry of methyl iodide was too low, or the reagent has degraded. | Use a slight excess (1.1-1.5 eq.) of fresh, colorless methyl iodide. Verify the concentration of your MeI solution if it's not a neat reagent. |
| Low Reaction Temperature | The activation energy for the SN2 reaction is not being overcome at the current temperature. | Gently heat the reaction mixture to 40-50 °C and monitor by TLC. The optimal temperature can depend on the solvent.[4] |
| Poor Solvent Choice | The solvent may not be sufficiently polar to facilitate the reaction, or it may contain protic impurities (like water or alcohol) that can solvate the nucleophile, reducing its reactivity. | Ensure you are using a dry, polar aprotic solvent such as acetonitrile, acetone, or DMF.[3] |
| Precipitation of Reactant | The starting thioamide may have limited solubility in the chosen solvent, effectively lowering its concentration in the solution phase. | Increase the solvent volume or switch to a solvent in which the thioamide is more soluble (e.g., DMF). Gentle heating can also improve solubility. |
Problem: Significant Side Product Formation
-
Symptom: Your crude reaction mixture shows multiple new spots on the TLC plate, and the desired product is a minor component.
| Potential Side Product | Explanation & Identification | Recommended Solution |
| N-Methylated Product | The nitrogen of the pyridine ring or the thioamide can also act as a nucleophile, leading to N-methylation. This is more likely under basic conditions but can occur, especially with prolonged heating.[5] The N-methylated isomer will have the same mass as the desired product but a different retention time/Rf value. | Avoid high temperatures and unnecessarily long reaction times. The sulfur atom is a "softer" nucleophile than nitrogen and generally reacts preferentially with the "soft" electrophile MeI, but this selectivity can decrease under harsh conditions.[6] |
| Di-methylation Product | If both the sulfur and a nitrogen atom are methylated, a new product with a higher mass (+14 amu) will be observed. This is more likely if a strong base is used. | Avoid using a base unless absolutely necessary. If a base is required to deprotonate the thioamide, use a non-nucleophilic, hindered base and add it slowly at a low temperature. |
| Degradation Products | Thioimidates can be sensitive to strong acids and may hydrolyze if excess water is present, especially during acidic workup conditions.[7][8] | Perform a neutral or mildly basic workup. Ensure all solvents are anhydrous. Store the final product under an inert atmosphere, protected from light and moisture.[2] |
Problem: Product Loss During Workup/Purification
-
Symptom: The reaction appears clean by crude analysis, but the final isolated yield is very low.
| Potential Cause | Explanation | Recommended Solution |
| Product is Water-Soluble | As a hydroiodide salt, the product may have significant solubility in water, leading to losses during aqueous extraction phases. | Minimize the use of water during workup. If an aqueous wash is necessary, use brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous layer. Back-extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane). |
| Instability on Silica Gel | The slightly acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds during column chromatography. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (~1%), before packing the column. Alternatively, use a different stationary phase like alumina (neutral or basic). |
| Product Precipitation | The product, being a salt, might precipitate out of the reaction mixture or during solvent removal, making it difficult to handle or transfer, leading to mechanical losses. | After the reaction, if a precipitate has formed, cool the mixture on an ice bath to maximize precipitation and then filter to collect the solid product. Wash the collected solid with a cold, non-polar solvent like diethyl ether to remove non-polar impurities.[9] |
Section 3: Experimental Protocols & Visualization
Workflow for Troubleshooting Low Yield
The following flowchart provides a logical sequence for diagnosing issues with your reaction.
General Protocol for S-Methyl-3-pyridylthioimidate hydroiodide Synthesis
This protocol is a starting point and may require optimization.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-pyridinecarbothioamide (1.0 eq.) in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Reagent Addition: To the stirring solution, add methyl iodide (1.2 eq.) dropwise via syringe at room temperature. Ensure the methyl iodide is fresh and colorless.
-
Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system). If the reaction is slow, gently warm the mixture to 40 °C.
-
Isolation:
-
If a precipitate forms: Cool the reaction mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove non-polar impurities and dry under vacuum.
-
If no precipitate forms: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be triturated with diethyl ether to induce solidification and remove impurities.
-
-
Purification (if necessary): The product can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve higher purity.
References
-
Pentelute, B. L., et al. (2010). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. Available at: National Center for Biotechnology Information.[Link]
-
Fairweather, K. A., et al. (2017). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Available at: National Center for Biotechnology Information.[Link]
-
Sayers, J., et al. (2017). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. Available at: ResearchGate.[Link]
-
Pore, V. S., et al. (2019). A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis. Available at: ACS Publications.[Link]
-
Fairweather, K. A., & Pentelute, B. L. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Available at: ChemRxiv.[Link]
-
Olah, G. A., & Narang, S. C. (1978). Iodotrimethylsilane. Organic Syntheses, 58, 143. [Link]
-
Various Authors. (2024). Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI? Available at: ResearchGate.[Link]
-
Ciriano, M. A., et al. (2000). Key factors determining the course of methyl iodide oxidative addition to diamidonaphthalene-bridged diiridium(I) and dirhodium(I) complexes. Available at: PubMed.[Link]
-
Shimizu, M., et al. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 413. [Link]
-
King, H. (1922). Methyl Iodide. Organic Syntheses, 2, 75. [Link]
- CN111875472A - Method for recovering methyl iodide from iodine-containing residual liquid. (2020).
-
Tan, B., et al. (2024). Recent Advances in Iodine-Mediated Radical Reactions. Available at: National Center for Biotechnology Information.[Link]
-
Attanatho, L., et al. (2005). Factors Affecting the Synthesis of Biodiesel from Crude Palm Kernel Oil. Available at: ThaiScience.[Link]
-
Loba Chemie. (2015). METHYL IODIDE FOR SYNTHESIS MSDS. [Link]
-
Hasty, R. A. (1973). Kinetics of the reaction of methyl iodide with sulfite and thiosulfate ions in aqueous solution. The Journal of Physical Chemistry, 77(23), 2849–2851.* [Link]
-
El-Ghanam, A. M. (2003). Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. Available at: ResearchGate.[Link]
- WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. (2013).
-
Wang, Y., et al. (2022). S-(Methyl- d 3) Arylsulfonothioates: A Family of Robust, Shelf-Stable, and Easily Scalable Reagents for Direct Trideuteromethylthiolation. Available at: PubMed.[Link]
-
Wikipedia. Iodomethane. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. lobachemie.com [lobachemie.com]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Iodomethane - Wikipedia [en.wikipedia.org]
- 7. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Improving solubility of S-Methyl-3-pyridylthioimidate hydroiodide in high concentrations
Technical Support Center: S-Methyl-3-pyridylthioimidate Hydroiodide
Executive Summary & Compound Profile
S-Methyl-3-pyridylthioimidate hydroiodide is a specialized reagent typically employed in protein modification (amidination of amines) or as a synthetic intermediate.[1] Its chemical behavior is defined by two competing factors: the solubility of the hydroiodide salt and the hydrolytic instability of the thioimidate core .
Users frequently encounter precipitation at high concentrations (>10 mM) in aqueous buffers or rapid degradation (loss of titer) due to improper pH control.[1] This guide provides a definitive protocol for generating high-concentration stocks while preserving chemical integrity.
| Property | Technical Specification |
| Chemical Class | Thioimidate ester salt (Hydroiodide) |
| Primary Solubility Challenge | Hydrophobic aromatic ring (pyridine) vs. Ionic lattice energy; Hydrolysis in water.[1] |
| Critical Stability Factor | pH-dependent hydrolysis; Iodide oxidation (light sensitivity).[1] |
| Recommended Stock Solvent | Anhydrous DMSO or DMF.[1] |
| Max Stable Concentration | ~500 mM (in DMSO); <50 mM (in aqueous buffer, transient).[1] |
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by research teams.
Q1: Why does the compound precipitate immediately when I add it to Phosphate Buffered Saline (PBS) at 50 mM? A: This is a "Salting Out" and pH shock phenomenon.[1]
-
Mechanism: While the hydroiodide salt is polar, the 3-pyridyl core is aromatic and moderately hydrophobic.[1] In high ionic strength buffers like PBS (137 mM NaCl), the solubility of the organic salt decreases (salting out).[1] Furthermore, if the pH of your PBS is >7.0, the thioimidate may deprotonate to its free base form, which is significantly less soluble in water than the salt form.[1]
-
Solution: Dissolve the compound in anhydrous DMSO first to create a 100–500 mM "Master Stock."[1] Dilute this stock into the aqueous buffer only at the moment of reaction. Ensure the final organic solvent concentration is <5% (v/v) to maintain protein compatibility.[1]
Q2: My stock solution turned from clear/pale yellow to dark brown after 2 days. Is it still usable? A: No. The color change indicates Iodide Oxidation .[1]
-
Mechanism: The counter-ion is Iodide (
).[1] Upon exposure to light or air, iodide oxidizes to Iodine ( ) or triiodide ( ), which are dark brown/yellow.[1] is a potent oxidant and electrophile that can react with sensitive amino acids (Tyrosine, Histidine, Cysteine) in your target protein, causing off-target modifications.[1] -
Solution: Always store solid powder and solvated stocks in amber vials under inert gas (Nitrogen/Argon).[1] If the solution is dark brown, discard it.[1]
Q3: We observe a 40% loss of reactivity within 1 hour in our reaction buffer (pH 8.0). How can we stabilize it? A: You are fighting Base-Catalyzed Hydrolysis .[1]
-
Mechanism: Thioimidates are prone to hydrolysis, converting into the corresponding thioester or amide and releasing ammonia or methanethiol.[1] This reaction is accelerated exponentially at basic pH (pH > 7.5).[1]
-
Solution:
-
Lower pH: If possible, perform the coupling reaction at pH 6.5 – 7.0. The amidination reaction is slower but the reagent half-life is significantly extended.[1]
-
Stepwise Addition: Do not add the full bolus of reagent at
. Add the reagent in 3-4 aliquots over the reaction course to replenish hydrolyzed material.
-
Detailed Protocols
Protocol A: Preparation of High-Concentration Master Stock (500 mM)
Use this protocol for long-term storage of the reagent.
-
Preparation: Equilibrate the reagent vial to room temperature before opening to prevent water condensation (thioimidates are hygroscopic).
-
Solvent Selection: Use Anhydrous DMSO (Grade:
99.9%, Water content <50 ppm).[1]-
Why DMSO? It disrupts the crystal lattice of the hydroiodide salt effectively while being aprotic, preventing hydrolysis during storage.
-
-
Dissolution:
-
Storage: Aliquot into single-use amber tubes. Overlay with Nitrogen gas.[1][2] Store at -20°C.
-
Shelf Life: 3–6 months if kept dry.[1]
-
Protocol B: Aqueous Solubilization for Immediate Use
Use this protocol for introducing the reagent into a biological assay.
-
Buffer Prep: Prepare a non-nucleophilic buffer (e.g., HEPES or MOPS, not Tris if possible, as Tris contains amines that compete) at pH 7.0.[1]
-
Dilution Factor: Calculate the volume required to achieve a final solvent concentration of 1-5%.
-
Mixing:
Visualization of Workflows & Mechanisms
Figure 1: Solubilization & Stability Decision Tree
This diagram guides the user through the optimal solvent choice and handling procedure to avoid precipitation and hydrolysis.[1]
Caption: Decision matrix for solubilizing S-Methyl-3-pyridylthioimidate. Green paths indicate optimal protocols; red paths indicate common failure modes.
Figure 2: Hydrolysis & Degradation Pathway
Understanding the degradation mechanism is crucial for experimental timing.[1]
Caption: Competitive reaction pathway. The reagent (blue) can either react with the target amine (green path) or succumb to hydrolysis (red path), producing inactive byproducts.
References
-
PubChem. (n.d.).[1] Methyl hydrazinecarbimidothioate hydroiodide (Analogous Structure Data).[1][3] National Library of Medicine.[1] Retrieved February 22, 2026, from [Link][1]
-
Behrendt, R., et al. (2016).[1] Thioimidates in Peptide Synthesis.[1][4][5] Journal of Peptide Science.[1] (General reference for thioimidate chemistry and stability).
-
Gaylord Chemical. (2007).[1][6] Dimethyl Sulfoxide (DMSO) Solubility Data.[1][2][6][7][8][9] Bulletin #102B.[1] Retrieved February 22, 2026, from [Link][1]
Sources
- 1. S-Methyl methanethiosulfonate - Wikipedia [en.wikipedia.org]
- 2. S-METHYL ISOTHIOSEMICARBAZIDE HYDROIODIDE | 35600-34-1 [chemicalbook.com]
- 3. Methyl hydrazinecarbimidothioate hydroiodide | C2H8IN3S | CID 6508896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. gchemglobal.com [gchemglobal.com]
- 9. scribd.com [scribd.com]
Technical Support: Purification Strategies for S-Methyl-3-pyridylthioimidate Conjugates
Executive Summary & Chemical Context
You are working with S-Methyl-3-pyridylthioimidate hydroiodide , a specialized heterobifunctional crosslinker.[1] Unlike standard NHS-esters, this reagent utilizes thioimidate chemistry to modify primary amines (lysine residues) on your target protein.[1]
Why this matters for purification:
-
Reaction Mechanism: The reagent reacts with amines to form an amidine bond , releasing methanethiol (MeSH) as a byproduct.[1] This preserves the positive charge of the lysine, which is critical for maintaining protein solubility and isoelectric point (pI).[1]
-
The "Hydroiodide" Factor: The reagent is a salt.[1] The iodide ion (
) is a chaotrope and a potential reducing agent that can interfere with downstream enzymatic assays or electrochemical detection.[1] -
Hydrolysis Sensitivity: While the formed amidine bond is stable, the unreacted thioimidate reagent hydrolyzes in aqueous buffers.[1] Rapid removal is essential to prevent non-specific "capping" of reactive groups or the formation of interfering breakdown products.[1]
This guide prioritizes Size Exclusion Chromatography (SEC) and Tangential Flow Filtration (TFF) over dialysis for this specific application to minimize hydrolysis time and ensure complete iodide removal.
Decision Matrix: Choosing Your Purification Route
Select the protocol based on your reaction scale and downstream application sensitivity.[1]
Figure 1: Decision matrix for selecting the optimal purification method based on sample volume and throughput requirements.
Protocol A: Size Exclusion Chromatography (Desalting)
Status: Gold Standard (Recommended) Best for: Small to medium volumes (0.1 mL – 10 mL), rapid removal of iodide.[1]
This method exploits the large size difference between your protein conjugate (>10 kDa) and the S-Methyl-3-pyridylthioimidate reagent (~300 Da).
Materials
-
Resin: Sephadex G-25 (for proteins >5kDa) or Bio-Gel P-6.[1]
-
Column: Pre-packed desalting columns (e.g., PD-10) or gravity columns.[1]
-
Buffer: Exchange buffer (e.g., PBS pH 7.2 + 1-5 mM EDTA). EDTA is crucial to prevent metal-catalyzed oxidation of the sulfur groups.
Step-by-Step Workflow
-
Equilibration: Wash the column with 25 mL (approx. 3-5 column volumes) of your exchange buffer.
-
Sample Application: Apply the reaction mixture carefully to the center of the resin bed.[1]
-
Critical: If your sample volume is less than 1 mL (for a PD-10), add buffer to bring the total volume to 2.5 mL before loading, or use a "stacker" volume method.[1]
-
-
Elution: Add buffer to elute.
-
Validation: Monitor A280. The protein will elute first.[1] The reagent (containing the pyridine ring) will elute significantly later.[1]
Why this works: The porous beads trap the small hydroiodide salt, while the protein is excluded and passes quickly.[1] This separates the toxic methanethiol byproduct effectively.[1]
Protocol B: Tangential Flow Filtration (TFF)
Status: Best for Scale-Up & Concentration Best for: Volumes >50 mL or when concentration is required.[1]
Step-by-Step Workflow
-
Setup: Use a cassette with a Molecular Weight Cut-Off (MWCO) 1/3rd the size of your protein (e.g., use 10kDa MWCO for a 30kDa protein).[1]
-
Diafiltration: Perform a constant-volume diafiltration.
-
Iodide Check: Collect a small permeate sample at 5 DV.[1] Add a drop of hydrogen peroxide; if it turns yellow/brown, iodide is still present (iodine formation).[1] Continue diafiltration.
Troubleshooting & FAQs
Q1: My protein precipitated during dialysis. What happened?
Diagnosis: This is likely due to over-modification or pH shock .[1]
-
Cause 1 (Isoelectric Point): If the modification shifted the pI of the protein significantly (less likely with imidates than NHS-esters, but possible if crosslinking occurred), the protein may have hit its pI in the dialysis buffer.[1]
-
Cause 2 (Hydroiodide Effect): Rapid removal of high ionic strength (the salt) can cause "salting out" if the protein is hydrophobic.[1]
-
Solution: Use Stepwise Dialysis .[1] Dialyze first against a buffer with 150mM NaCl, then step down to your final low-salt buffer.[1] Ensure your reaction pH (usually 8-9 for imidates) is adjusted gently to physiological pH (7.2-7.4).[1]
Q2: I can smell a "rotten cabbage" odor. Is this dangerous?
Diagnosis: Yes, this is Methanethiol (Methyl Mercaptan) .[1]
-
Mechanism: The reaction of S-Methyl thioimidate with amine releases Methanethiol (
) as a leaving group.[1] -
Safety Action: All purification MUST be performed in a fume hood.[1] Methanethiol has a very low odor threshold (ppb range) but is toxic at high concentrations.[1]
-
Neutralization: Collect waste fractions containing the small molecule in a vessel containing bleach (sodium hypochlorite) to oxidize the thiol before disposal.[1]
Q3: How do I verify the reagent is completely removed?
Diagnosis: You need a method that detects the small molecule but not the protein.[1]
-
Method: Run an analytical HPLC (Reverse Phase C18).
-
Observation: The protein will elute early (or late depending on gradient), but the free reagent (hydrophilic salt) will usually elute in the void or very early solvent front.[1]
-
Alternative (Silver Nitrate Test): To test for residual Iodide (
), take 100 µL of the final dialysate/flow-through, acidify slightly with nitric acid, and add a drop of Silver Nitrate ( ).[1] A yellow precipitate ( ) indicates residual reagent salt.[1]
The Chemistry of Removal (Visualized)
Understanding the species separation is critical for troubleshooting.
Figure 2: Component separation logic. Note that Methanethiol, Iodide, and Excess Reagent are all small molecules effectively removed by size-based methods.[1]
References & Further Reading
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1]
-
The definitive guide on imidate chemistry and desalting protocols.
-
[1]
-
-
Thermo Fisher Scientific. (n.d.).[1] Crosslinking Technical Handbook.
-
Provides specific data on Traut's Reagent and similar imidate analogs.
-
[1]
-
-
GE Healthcare (Cytiva). (n.d.).[1] Gel Filtration Principles and Methods.
-
Detailed protocols for Sephadex G-25 usage.
-
Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for S-Methyl-3-pyridylthioimidate hydroiodide before handling, specifically regarding the toxicity of methanethiol byproducts.
Sources
Enhancing reaction efficiency of S-Methyl-3-pyridylthioimidate hydroiodide at low temperatures
An In-Depth Technical Guide for Drug Development Professionals
Technical Support Center: S-Methyl-3-pyridylthioimidate Hydroiodide
Welcome to the technical support center for S-Methyl-3-pyridylthioimidate hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent, with a specific focus on enhancing reaction efficiency at low temperatures. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.
Section 1: Understanding the Reagent - Core Concepts & Stability
S-Methyl-3-pyridylthioimidate hydroiodide is a reactive intermediate, valuable for its ability to act as an electrophile in the formation of amidines and other nitrogen-containing scaffolds. The hydroiodide salt form enhances its stability and handling properties compared to the free base. However, its reactivity is a double-edged sword, particularly at low temperatures where reaction kinetics are inherently slower.
FAQ: Foundational Concepts
Q1: Why is S-Methyl-3-pyridylthioimidate provided as a hydroiodide salt?
A: The hydroiodide salt form serves several critical functions. Primarily, it protonates the imidate nitrogen, which significantly increases the compound's stability, preventing premature degradation and extending shelf life. The salt is typically a crystalline solid, making it easier to handle, weigh, and store accurately compared to a potentially unstable free-base oil.[1] During the reaction, a base is required to neutralize the hydroiodide and liberate the reactive free-base form of the thioimidate.
Q2: What are the primary challenges when conducting reactions with this reagent at low temperatures?
A: Low-temperature reactions are often employed to improve selectivity and minimize side-product formation by controlling highly exothermic processes or preventing the degradation of sensitive functional groups.[2] However, this comes with challenges:
-
Reduced Reaction Rates: As a general rule, a decrease in temperature slows down all chemical reactions. This can lead to incomplete or impractically slow conversions.
-
Poor Solubility: The reagent, substrate, or intermediates may have limited solubility in the chosen solvent at cryogenic temperatures, leading to a heterogeneous mixture and poor reaction kinetics.
-
Viscosity Issues: Solvents become more viscous as they are cooled, which can impede effective stirring and mass transfer, critical for reaction efficiency.[3]
Q3: How should I properly store and handle S-Methyl-3-pyridylthioimidate hydroiodide?
A: Proper storage is crucial for maintaining the reagent's integrity. It should be stored in a tightly sealed container, protected from light and moisture, under an inert atmosphere (e.g., nitrogen or argon).[1] Refrigeration (2-8°C) is recommended.[1] Given its relation to methyl iodide, a volatile and toxic compound, handling should always occur in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
Section 2: Troubleshooting Guide for Low-Temperature Reactions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q4: My reaction shows very low or no conversion, even after an extended period. What are the likely causes and how can I fix it?
A: This is a common issue at low temperatures. The root cause is often insufficient activation energy. Here is a systematic approach to troubleshoot this problem.
Potential Causes & Solutions:
-
Insufficient Base Strength or Stoichiometry: The added base may be too weak to fully deprotonate your nucleophile or neutralize the hydroiodide at low temperatures.
-
Solution: Switch to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a potassium/caesium base (e.g., Cs₂CO₃), which has shown efficacy in similar imidate transformations.[5] Ensure at least one equivalent of base is used to neutralize the hydroiodide, plus the amount required for your specific reaction chemistry.
-
-
Poor Reagent Solubility: The thioimidate or your substrate may be crashing out of the solution.
-
Solution: Change to a solvent with a lower freezing point and better solvating power for your specific reagents. See the solvent properties table below. A co-solvent system (e.g., THF/DCM) might also maintain homogeneity.
-
-
Inadequate Mixing: Increased solvent viscosity at low temperatures can lead to poor mixing, creating localized concentration gradients and hindering the reaction.[2]
-
Solution: Use a more powerful overhead mechanical stirrer instead of a magnetic stir bar. Ensure the reaction vessel shape promotes efficient vortexing.
-
-
The Temperature is Simply Too Low: While beneficial for selectivity, the chosen temperature might be below the necessary threshold for the reaction to proceed at a reasonable rate.
-
Solution: Incrementally increase the reaction temperature (e.g., from -78°C to -40°C, then to -20°C) and monitor the reaction progress by in-situ IR or periodic TLC/LCMS sampling. This helps find the optimal balance between efficiency and side-product control.[6]
-
Troubleshooting Workflow: Low Reaction Conversion
This diagram outlines a logical flow for diagnosing and solving low conversion issues.
Caption: A step-by-step decision tree for troubleshooting low reaction yields.
Q5: My reaction is generating significant side products. What are the most common side reactions and how can I suppress them?
A: Side product formation is often due to the high reactivity of the thioimidate or competing reaction pathways. Low temperatures should already help, but further optimization may be needed.
Common Side Reactions & Mitigation Strategies:
-
Hydrolysis: Trace amounts of water can hydrolyze the thioimidate to the corresponding amide or ester, especially during workup.[7][8]
-
Mitigation: Ensure all glassware is rigorously dried and reactions are run under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents. During workup, perform aqueous extractions at low temperatures and minimize contact time.
-
-
Reaction with Solvent: Some solvents can participate in the reaction. For example, at elevated temperatures, DMSO can unexpectedly react with certain electrophiles.[9] While less likely at low temperatures, it's a possibility.
-
Mitigation: Choose a non-reactive solvent. If you suspect solvent participation, switch to a more inert option like THF, Toluene, or Dichloromethane (DCM).
-
-
Homocoupling or Polymerization of Substrate: If your nucleophile has multiple reactive sites or can react with itself, this can be a competitive pathway.
-
Mitigation: Employ a slow-addition strategy. Use a syringe pump to add either the thioimidate to a solution of the nucleophile or vice-versa. This keeps the concentration of the added reagent low, favoring the desired bimolecular reaction over side reactions.[2]
-
Section 3: Protocols & Data for Optimization
Protocol 1: General Procedure for a Low-Temperature Reaction
This protocol provides a starting point for your experiments.
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Setup: In the reaction flask, dissolve your nucleophilic substrate and any non-basic additives in the chosen anhydrous solvent.
-
Cooling: Cool the reaction mixture to the target temperature (e.g., -78°C using a dry ice/acetone bath).
-
Base Addition: Add the base dropwise to the cooled solution and stir for 10-15 minutes.
-
Thioimidate Addition: Dissolve the S-Methyl-3-pyridylthioimidate hydroiodide in a minimal amount of cold, anhydrous solvent and add it slowly (e.g., via syringe pump over 30-60 minutes) to the reaction mixture.
-
Monitoring: Monitor the reaction's progress using an appropriate technique (TLC, LC-MS, or in-situ IR).
-
Quenching: Once the reaction is complete, quench it at low temperature by adding a pre-chilled weak acid solution (e.g., saturated aqueous NH₄Cl).
-
Workup: Proceed with standard extraction and purification procedures, keeping the temperature low where possible.
Data Presentation: Solvent Selection Guide
Choosing the right solvent is critical. This table summarizes key properties of common solvents for low-temperature chemistry.
| Solvent | Freezing Point (°C) | Dielectric Constant (Polarity) | Suitability Notes |
| Tetrahydrofuran (THF) | -108.4 | 7.5 | Good general-purpose solvent, but can be hygroscopic. |
| Dichloromethane (DCM) | -96.7 | 9.1 | Excellent solvating power, relatively inert. |
| Toluene | -95 | 2.4 | Good for non-polar substrates; very low freezing point. |
| Acetonitrile | -45 | 37.5 | Polar aprotic, but higher freezing point can be limiting. |
| N,N-Dimethylformamide (DMF) | -61 | 36.7 | High polarity, but can be difficult to remove under vacuum. |
Factors Influencing Low-Temperature Reaction Kinetics
The interplay between thermodynamics and kinetics is key to success.
Caption: Key experimental factors and their relationships in low-temperature synthesis.
References
-
Gavin, D., et al. (2001). Optimization of an Imidate Hydrolysis Reaction: Use of DOE and Mathematical Modeling to Deliver Yield and Productivity Improvements. Organic Process Research & Development. [Link]
-
Organic Syntheses Procedure. Iodotrimethylsilane. [Link]
-
Papadopoulou, M., et al. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines. Molecules. [Link]
-
Reddit r/Chempros. (2024). Hydrolysis product troubleshooting. [Link]
-
Wang, Y., et al. (2021). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology. [Link]
-
Jover, J., et al. (2024). A Brief Introduction to Chemical Reaction Optimization. ACS Omega. [Link]
-
ResearchGate. (2024). Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI?[Link]
-
Swain, C. G., & Scott, C. B. (1953). Kinetics of the reaction of methyl iodide with sulfite and thiosulfate ions in aqueous solution. Journal of the American Chemical Society. [Link]
-
Obuah, C., et al. (2020). Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes. Molecules. [Link]
-
Yanmin, Z., et al. (2015). Research on Performance of Gas Methyl Iodide Removal. ResearchGate. [Link]
-
Timári, I., et al. (2016). A low-temperature, photoinduced thiol–ene click reaction: a mild and efficient method for the synthesis of sugar-modified nucleosides. Organic & Biomolecular Chemistry. [Link]
-
APC. (2021). How to Optimize a Reaction using in-situ IR. [Link]
-
ChemRxiv. (2021). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. [Link]
-
Reddit r/chemistry. (2025). Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. [Link]
-
Jones, C., et al. (2022). An Unexpected Reaction between Diaryliodonium Salts and DMSO. Molbank. [Link]
-
Reddit r/Chempros. (2022). Methyl iodide: trying to verify an anecdotal claim. [Link]
Sources
- 1. S-METHYL ISOTHIOSEMICARBAZIDE HYDROIODIDE | 35600-34-1 [chemicalbook.com]
- 2. approcess.com [approcess.com]
- 3. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 4. calibrechem.com [calibrechem.com]
- 5. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
Addressing batch-to-batch variability of S-Methyl-3-pyridylthioimidate hydroiodide
This technical support guide addresses the specific challenges associated with S-Methyl-3-pyridylthioimidate Hydroiodide (SMPT-HI) . This reagent is a specialized thioimidate used primarily to attach a pyridine moiety to protein lysine residues via an amidine linkage . Unlike NHS-esters, amidine linkages preserve the positive charge of the lysine, maintaining protein solubility and isoelectric point (pI).
However, thioimidates are notoriously sensitive to hydrolysis and oxidation, leading to significant batch-to-batch variability if not handled with precision.
Module 1: Rapid Quality Control (Pre-Experiment)
Status: Critical Objective: Determine if a batch is viable before committing valuable protein samples.
Troubleshooting Guide: Visual & Olfactory Inspection
| Observation | Diagnosis | Root Cause | Action |
| Color: Deep Yellow / Orange | Severe Oxidation | The hydroiodide ( | Discard. Iodine is a strong oxidant and will react with protein tyrosines/histidines, causing off-target modifications. |
| Color: Off-White / Pale Yellow | Acceptable | Minor surface oxidation of the salt. Common in HI salts. | Proceed with caution. Filter stock solutions before use. |
| Smell: Strong "Rotten Cabbage" | Hydrolysis | The thioimidate has hydrolyzed, releasing Methanethiol ( | Discard. The active ester is gone; the remaining solid is likely the inactive amide/ester byproduct. |
| Texture: Clumped / Sticky | Hygroscopic Failure | Moisture ingress has initiated hydrolysis in the solid state. | Discard. Reagent potency is unquantifiable. |
FAQ: Storage & Handling
Q: Can I store 10 mM stock solutions in water or PBS?
A: No. Thioimidates hydrolyze rapidly in aqueous buffers (Half-life
-
Protocol: Prepare stock solutions immediately before use in anhydrous DMSO or DMF .
-
Tip: If you must store a stock, use anhydrous Dimethylacetamide (DMA) at -20°C under argon, but viability is limited to days.
Q: Why is the "Hydroiodide" salt used if it causes oxidation?
A: The HI salt stabilizes the protonated form of the imidate (
Module 2: Reaction Optimization (The "Sweet Spot")
Status: High Priority Objective: Maximize amidine bond formation while minimizing reagent hydrolysis.
The Chemistry of Failure
The reaction is a race between two pathways. You must bias the conditions toward Pathway A (Amidination) and away from Pathway B (Hydrolysis).
Figure 1: Kinetic competition between protein amidination (green) and hydrolytic degradation (red).
Troubleshooting Guide: Low Conjugation Yields
Issue: "I followed the protocol, but my protein has no pyridine modification."
1. Check Buffer pH (The "Goldilocks" Zone)
-
Too Low (pH < 8.0): Lysines are fully protonated (
) and cannot attack the thioimidate. -
Too High (pH > 10.0): Hydrolysis of the thioimidate by
ions outcompetes the protein reaction. -
Solution: Use 0.1 M Borate Buffer, pH 9.0 . Borate buffers are superior to PBS/Tris for amidination because they maintain the non-protonated state of amines effectively without containing competing nucleophiles.
2. Check Stoichiometry vs. Reagent Age
-
Fresh Batch: 10-20x molar excess is usually sufficient.
-
Aged Batch: Due to partial hydrolysis (methanethiol loss), the "effective" concentration is lower.
-
Solution: Titrate the reagent. If using an older batch, increase molar excess to 40-50x , but monitor for precipitation (SMPT is hydrophobic).
3. Solvent Compatibility
-
Issue: Adding SMPT (in DMSO) to the buffer causes immediate precipitation.
-
Solution: Ensure the final organic solvent concentration is < 10% . If the reagent crashes out, it cannot react. Dilute the stock further before addition or add slowly with vortexing.
Module 3: Analytical Validation
Status: Verification Objective: Confirm the batch quality quantitatively before use.
Protocol: The "Model Reaction" Test
Do not waste antibodies or enzymes validating a batch. Use a small molecule model.
Materials:
-
Substrate: N-alpha-acetyl-lysine (cheap, mimics protein lysine).
-
Reagent: SMPT-HI (Test Batch).
-
Buffer: 0.1 M Borate, pH 9.0.
Workflow:
-
Dissolve N-alpha-acetyl-lysine (10 mM) in Borate buffer.
-
Add SMPT-HI (20 mM) from a fresh DMSO stock.
-
Incubate 30 mins at Room Temp.
-
Analyze via LC-MS.
Interpretation:
-
Pass: Mass shift corresponding to
moiety. (Check specific MW of your pyridine derivative). -
Fail: Presence of large amounts of hydrolysis byproduct (Pyridine-amide) or unreacted Lysine.
Data Table: pH vs. Half-Life of Thioimidates
Approximate stability values for S-methyl thioimidates at 25°C.
| pH Condition | Half-Life ( | Reaction Suitability |
| pH 6.0 | > 24 Hours | Storage only (Inactive for conjugation) |
| pH 7.5 | ~ 4 Hours | Too slow (Hydrolysis competes) |
| pH 8.5 | ~ 45 Minutes | Good |
| pH 9.5 | ~ 10 Minutes | Optimal (Reaction is faster than hydrolysis) |
| pH 11.0 | < 1 Minute | Unusable (Instant hydrolysis) |
Module 4: Remediation of Degraded Batches
Status: Emergency Only Objective: Salvage a batch that has yellowed but still retains some activity.
Warning: Recrystallization is difficult due to the hygroscopic nature of the salt.
Protocol: The "Wash" Method If the powder is yellow (iodine contamination) but not smelling strongly of cabbage (intact ester):
-
Place the solid in a fritted glass funnel.
-
Wash rapidly with cold, anhydrous acetone or diethyl ether .
-
Rationale: Iodine (
) and some hydrolysis byproducts are soluble in ether/acetone; the charged thioimidate salt is generally insoluble.
-
-
The filtrate will turn yellow/orange (removing impurities).
-
The remaining solid should be off-white.
-
Dry immediately under vacuum (desiccator) to remove solvent and moisture.
Figure 2: Decision tree for evaluating batch integrity before experimental use.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 1: Functional Targets; Chapter 2: The Chemistry of Reactive Groups).
-
Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook: Amidine and Imidoester Crosslinkers.
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of amidination reaction conditions for the labeling of lysine residues in peptides and proteins. Analytical Chemistry, 74(8), 1884-1890.
-
Inman, J. K., et al. (1983). Synthesis of heterobifunctional cross-linking reagents containing a thioimidate group. Bioconjugate Chemistry (Foundational principles of thioimidate synthesis).
Purification strategies for proteins modified with S-Methyl-3-pyridylthioimidate hydroiodide
Topic: Purification & Troubleshooting Strategies for Proteins Modified with S-Methyl-3-pyridylthioimidate Hydroiodide (SMPT-I) Document ID: TS-SMPT-2024-V1 Status: Active
Core Technical Overview
S-Methyl-3-pyridylthioimidate hydroiodide (SMPT-I) is a specialized heterobifunctional-style reagent primarily used to modify primary amines (lysine residues and the N-terminus) on proteins.
Unlike standard acylation reagents (e.g., NHS-esters) that neutralize the positive charge of lysine, SMPT-I performs an amidination reaction . This converts the amine into a 3-pyridyl amidine .
Why this matters for purification:
-
Charge Preservation: The resulting amidine is positively charged (pKa ~11-12), similar to the original lysine. Purification strategies based solely on charge shift (like Ion Exchange) will be less effective than with acylating reagents.
-
Hydrophobicity Shift: The introduction of the pyridine ring adds a distinct hydrophobic handle and a pi-system, which becomes the primary lever for separation.
-
Byproducts: The reaction releases methanethiol (methyl mercaptan) , a volatile, toxic, and foul-smelling gas that requires specific handling during the initial purification steps.
Reaction Mechanism & Workflow
Before troubleshooting purification, the reaction must be understood to predict contaminants.
Figure 1: Amidination mechanism. The lysine attacks the thioimidate carbon, displacing methanethiol and forming a stable amidine bond.
Purification Strategies (The "Cleanup")
Strategy A: Removal of Excess Reagent & Byproducts (Mandatory)
Goal: Remove unreacted SMPT-I (salt) and Methanethiol.
Protocol:
-
Quenching: Do not quench with Tris or Glycine (they contain amines and will react). Quench by lowering pH to 6.0 or simply proceed to desalting.
-
Desalting/Buffer Exchange: Use a Sephadex G-25 column (PD-10) or Zeba Spin Desalting Columns.
-
Why: Dialysis is often too slow to effectively remove the hydrophobic methanethiol, which may re-associate with protein hydrophobic pockets. Active flow (chromatography) is preferred.
-
Buffer: Exchange into a slightly acidic buffer (pH 6.0–7.0) if storing, as amidines are most stable here.
-
Strategy B: Separation of Modified vs. Unmodified Protein (Polishing)
Goal: Isolate the labeled species.
Since the net charge remains largely unchanged, Anion/Cation Exchange (IEX) is often insufficient to separate modified from unmodified protein.
Recommended Method: Hydrophobic Interaction Chromatography (HIC) The 3-pyridyl group is significantly more hydrophobic than the native lysine side chain.
-
Column: Phenyl Sepharose or Butyl Sepharose.
-
Gradient: High salt (1.5M (NH4)2SO4)
Low salt (Buffer only). -
Outcome: The SMPT-modified protein will elute later than the unmodified protein due to the pyridine ring's interaction with the resin.
Troubleshooting Guide & FAQs
Category 1: Reaction Efficiency
Q: My Degree of Labeling (DOL) is lower than expected. Why?
-
Cause 1: pH Mismatch. Thioimidates require a specific window.
-
The Science: You need the Lysine to be deprotonated (uncharged
) to attack the reagent. Lysine pKa is ~10.5. However, at pH > 10, the reagent hydrolyzes rapidly. -
Fix: Maintain pH 8.5 – 9.0 . This is the "Goldilocks" zone where enough Lysine is nucleophilic, but hydrolysis is manageable.
-
-
Cause 2: Buffer Interference.
-
Fix: Ensure your buffer contains NO primary amines (No Tris, Glycine, Ammonium ions). Use Borate, Carbonate, or HEPES.
-
Q: The reaction solution turned cloudy.
-
Cause: The 3-pyridyl group is hydrophobic. If you over-label the protein (attach too many pyridyl groups), the protein may precipitate, or the reagent itself may precipitate at high concentrations.
-
Fix: Add a chaos-agent or solvent. Include 5–10% Glycerol or DMSO in the reaction buffer to maintain solubility of the reagent and the modified protein.
Category 2: Post-Reaction Issues
Q: The sample smells like rotten eggs/cabbage. Is my protein degraded?
-
Answer: No, this is normal but hazardous.
-
The Science: The leaving group is Methanethiol (MeSH) . It has a very low odor threshold (ppb range).
-
Fix: Perform the reaction and the first desalting step in a fume hood . The smell confirms the reaction occurred.
Q: Can I use UV absorbance to quantify the modification?
-
Answer: Yes.
-
Protocol: The 3-pyridyl amidine group has a distinct absorbance max around 260–280 nm (overlapping with protein) but often extends or shoulders into 290–300 nm depending on the local environment.
-
Verification: Compare the A280/A260 ratio of the modified protein vs. the native. A shift indicates modification. For precise quantification, use MALDI-TOF MS (Mass shift: +104 Da per modification, assuming
addition minus leaving group—verify exact mass based on specific salt stoichiometry).
Comparative Data: Purification Methods
| Method | Suitability for SMPT-Modified Proteins | Reason |
| Dialysis | Low | Slow; poor removal of hydrophobic Methanethiol. |
| Size Exclusion (SEC) | High (First Step) | Excellent for removing salt (HI) and small byproducts. |
| Ion Exchange (IEX) | Low/Medium | Charge is preserved (Amidine is +). Poor resolution of modified species. |
| Hydrophobic Interaction (HIC) | High (Polishing) | Exploits the hydrophobicity of the Pyridyl ring. |
| Reverse Phase (RPC) | Medium | Good separation, but denaturing conditions may damage the protein. |
Interactive Decision Tree
Figure 2: Decision logic for purifying SMPT-modified proteins.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Amidine derivatives and Imidoester reactions).
-
Beardsley, R. L., et al. (2010). "Ultrathroughput Multiple Reaction Monitoring Mass Spectrometry." Analytical Chemistry, 82(3). (Discusses S-methyl thioimidate reagents for quantitative proteomics).
-
Traut, R. R., et al. (1973). "Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent for proteins." Biochemistry, 12(17). (Foundational chemistry for thioimidate-protein interactions).
-
Inman, J. K., et al. (1983). "Amidination of proteins with adipimidate dimethyl and other imidoesters." Methods in Enzymology, 91. (General protocols for amidination pH and buffers).
Validation & Comparative
A Head-to-Head Battle of Amine-Reactive Chemistries: S-Methyl-3-pyridylthioimidate vs. NHS-ester for Optimal Bioconjugation
In the intricate world of bioconjugation, the precise and efficient labeling of biomolecules is paramount. The covalent modification of primary amines, abundant on proteins and other biological macromolecules, remains a cornerstone of this field. For decades, N-hydroxysuccinimide (NHS) esters have been the go-to reagents for this purpose, prized for their reactivity and ease of use. However, the landscape of bioconjugation is ever-evolving, with novel reagents emerging that promise enhanced stability, selectivity, and performance under specific conditions. One such challenger is S-Methyl-3-pyridylthioimidate hydroiodide, a member of the thioimidate ester family.
This guide provides a comprehensive, data-driven comparison of S-Methyl-3-pyridylthioimidate hydroiodide and the classic NHS-ester chemistry. We will delve into the mechanistic nuances of each reaction, present comparative experimental data on labeling efficiency and stability, and offer practical guidance to help you select the optimal reagent for your research, diagnostic, or therapeutic development needs.
The Underlying Chemistry: A Tale of Two Activation Strategies
At its core, the choice between these two reagents hinges on the chemical nature of the bond they form with a primary amine and the conditions under which this reaction proceeds optimally.
NHS-esters: These reagents react with primary amines to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. The reaction is typically performed in a slightly alkaline buffer (pH 7.2-8.5) to ensure the target amine is deprotonated and thus nucleophilic. While highly efficient, NHS-esters are susceptible to hydrolysis, a competing reaction that deactivates the reagent. This necessitates careful control of aqueous reaction conditions and can lead to variability in labeling efficiency.
S-Methyl-3-pyridylthioimidate hydroiodide: This compound belongs to the class of thioimidate esters. It reacts with primary amines to form an amidine bond, releasing methyl mercaptan as a byproduct. A key theoretical advantage of this chemistry is the potential for greater stability of the resulting amidine linkage under certain conditions compared to the amide bond formed by NHS-esters. The reaction mechanism is also favored at a slightly alkaline pH to facilitate the nucleophilic attack of the amine.
Figure 1. Reaction schemes for NHS-ester and S-Methyl-3-pyridylthioimidate labeling of primary amines on a protein.
Comparative Analysis: Labeling Efficiency and Stability
To provide a clear comparison, we will analyze the key performance metrics of both labeling chemistries.
| Feature | NHS-ester | S-Methyl-3-pyridylthioimidate hydroiodide | Key Considerations |
| Reactive Group | N-hydroxysuccinimide ester | Thioimidate ester | The leaving group and resulting bond dictate stability and potential side reactions. |
| Target Functional Group | Primary amines (-NH2) | Primary amines (-NH2) | Both are amine-reactive, but specificity can vary with pH. |
| Resulting Bond | Amide (-CO-NH-) | Amidine (-C(=NH)-NH-) | Amidine bonds may offer different charge properties and stability profiles. |
| Optimal pH | 7.2 - 8.5 | Generally alkaline | pH control is crucial to balance amine reactivity and reagent hydrolysis. |
| Hydrolytic Stability | Prone to hydrolysis | Generally more stable in aqueous solutions | This impacts reagent lifetime and reaction efficiency in aqueous buffers. |
| Byproducts | N-hydroxysuccinimide | Methyl mercaptan | Byproducts may need to be removed post-reaction and can have their own reactivity. |
| Common Applications | Antibody-drug conjugation, fluorescent labeling, surface immobilization | Crosslinking, protein modification (less common than NHS-esters) | NHS-esters are more widely established in a broader range of applications. |
Experimental Protocol: A Guideline for Comparative Labeling
The following protocol provides a framework for directly comparing the labeling efficiency of an NHS-ester and S-Methyl-3-pyridylthioimidate hydroiodide with a model protein, such as Bovine Serum Albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.5
-
NHS-ester of a reporter molecule (e.g., NHS-fluorescein)
-
S-Methyl-3-pyridylthioimidate hydroiodide
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Spectrophotometer or plate reader
Protocol:
-
Protein Preparation: Dissolve BSA in PBS at a concentration of 10 mg/mL. Divide the solution into two sets of tubes, one for each pH condition (7.4 and 8.5).
-
Reagent Preparation: Prepare stock solutions of the NHS-ester and S-Methyl-3-pyridylthioimidate hydroiodide in DMSO at a concentration of 10 mM immediately before use.
-
Labeling Reaction:
-
Add a 10-fold molar excess of the NHS-ester stock solution to the BSA solutions at both pH 7.4 and pH 8.5.
-
Add a 10-fold molar excess of the S-Methyl-3-pyridylthioimidate hydroiodide stock solution to the BSA solutions at both pH 7.4 and pH 8.5.
-
Incubate all reactions for 1 hour at room temperature with gentle mixing.
-
-
Purification: Remove excess, unreacted labeling reagent from each reaction mixture using a size-exclusion chromatography column equilibrated with PBS (pH 7.4).
-
Analysis:
-
Measure the protein concentration of the purified labeled BSA using a Bradford assay or by measuring absorbance at 280 nm.
-
If a fluorescent reporter was used, measure the fluorescence intensity of the labeled protein.
-
Calculate the degree of labeling (DOL) for each condition by determining the molar ratio of the reporter molecule to the protein.
-
Figure 2. A generalized workflow for comparing the labeling efficiency of two different reagents.
Discussion and Conclusion
The selection between S-Methyl-3-pyridylthioimidate hydroiodide and NHS-esters is not a matter of one being universally superior to the other. Instead, the optimal choice is dictated by the specific application, the nature of the biomolecule being labeled, and the desired properties of the final conjugate.
NHS-esters remain the workhorse of bioconjugation due to their well-understood reactivity, commercial availability in a wide variety of formats, and a vast body of literature supporting their use. They are an excellent choice for routine labeling applications where high efficiency is desired and the inherent susceptibility to hydrolysis can be managed.
S-Methyl-3-pyridylthioimidate hydroiodide and other thioimidate esters represent a more specialized class of reagents. Their primary advantage lies in the potential for increased stability of the resulting amidine bond under specific chemical conditions. This could be particularly valuable in applications where the conjugate is exposed to harsh environments or requires a longer shelf-life. However, the current body of literature and commercial availability of pre-activated thioimidate esters are less extensive than for NHS-esters.
For researchers and drug developers, the decision-making process should involve a careful consideration of the trade-offs between the well-established and versatile NHS-ester chemistry and the potentially more stable but less characterized thioimidate ester chemistry. For novel applications or when amide bond stability is a concern, a pilot study comparing the two, as outlined in the experimental protocol, is highly recommended. The insights gained from such a head-to-head comparison will provide the empirical data needed to make an informed decision and optimize your bioconjugation strategy for success.
References
Due to the limited direct comparative literature on "S-Methyl-3-pyridylthioimidate hydroiodide" versus NHS-esters in the context of a widely used labeling reagent, the principles outlined in this guide are based on the well-established chemistry of NHS-esters and the known reactivity of thioimidate esters. For further reading on these chemistries, please refer to general resources on bioconjugation techniques.
Comparative Guide: S-Methyl-3-pyridylthioimidate Hydroiodide vs. Traut's Reagent
This guide provides an in-depth technical comparison between S-Methyl-3-pyridylthioimidate hydroiodide (SMPT-Imidate) and the traditional Traut's Reagent (2-Iminothiolane) .
Based on the chemical structure and functional class, the comparison focuses on the critical distinction between free thiolation (Traut's) and protected thiolation with charge preservation (SMPT-Imidate).
Optimizing Protein Thiolation: Stability, Specificity, and Charge Preservation
Executive Summary
In bioconjugation, the introduction of sulfhydryl (thiol) groups to lysine residues is a foundational step for creating Antibody-Drug Conjugates (ADCs), immunotoxins, and hydrogels.
-
Traut's Reagent (2-Iminothiolane): The industry standard for generating free thiols (-SH) while maintaining the positive charge of the lysine amine. However, it suffers from rapid oxidative dimerization (disulfide formation) and lacks a built-in quantification mechanism.
-
S-Methyl-3-pyridylthioimidate Hydroiodide (SMPT-Imidate): An advanced alternative that introduces a protected disulfide (pyridyl dithio) group via an imidate linkage. It combines the charge preservation of Traut's reagent with the stability and quantification benefits of reagents like SPDP.
Verdict: SMPT-Imidate is superior for applications requiring long-term intermediate stability, precise quantification, or controlled disulfide exchange, whereas Traut's reagent remains the choice for rapid, one-pot reactions where immediate conjugation is possible.
Mechanistic Comparison
Traut's Reagent: The Ring-Opening Mechanism
Traut's reagent is a cyclic thioimidate. Upon nucleophilic attack by a primary amine (Protein-NH₂), the ring opens to form an amidine linkage with a terminal free thiol.
-
Outcome: Protein-NH-C(=NH⁺)-(CH₂)₃-SH
-
Key Characteristic: The positive charge of the original amine is preserved (retention of isoelectric point).
-
Vulnerability: The generated free thiol is highly susceptible to air oxidation, leading to protein-protein crosslinking (homodimerization) if not used immediately.
SMPT-Imidate: The Protected Exchange Mechanism
S-Methyl-3-pyridylthioimidate acts as a linear alkyl imidate donor. It reacts with amines to form a stable amidine bond, but instead of a free thiol, it appends a moiety containing a pyridyl disulfide (protected thiol).
-
Outcome: Protein-NH-C(=NH⁺)-R-S-S-Pyridine
-
Key Characteristic: Like Traut's, it preserves the positive charge. Unlike Traut's, the thiol is "masked" as a disulfide.
-
Activation: The thiol is only exposed when a reducing agent (DTT/TCEP) is added or when it undergoes specific disulfide exchange with a drug/toxin containing a free thiol.
Visualizing the Pathways
Caption: Comparative reaction pathways showing the instability risk of Traut's reagent (red path) versus the controlled stability of SMPT-Imidate (green path).
Key Advantages of SMPT-Imidate
Stability of the Intermediate
The most significant advantage is the stability of the modified protein.
-
Traut's: The free thiol (-SH) must be reacted with a maleimide or haloacetyl group within minutes to hours. Delays lead to disulfide bridging between proteins (aggregation).
-
SMPT-Imidate: The pyridyl disulfide is stable in solution for days (at 4°C) or months (frozen). This allows researchers to prepare, purify, and characterize the "activated" protein before committing it to the final conjugation step.
Built-in Quantification (Self-Validating)
SMPT-Imidate provides a spectroscopic handle for validating the reaction.
-
Mechanism: When the pyridyl disulfide reacts with a thiol (either a reducing agent or the drug payload), it releases pyridine-2-thione (or 3-thione depending on the isomer).
-
Measurement: This leaving group has a distinct molar extinction coefficient (e.g.,
for 2-pyridyl). -
Benefit: You can precisely calculate the Dye/Drug-to-Antibody Ratio (DAR) simply by measuring absorbance at 343 nm during the reaction. Traut's reagent requires a separate Ellman's assay, which consumes sample and is prone to error.
Charge Preservation (The "Best of Both Worlds")
Standard protected-thiol reagents (like SPDP or SATA) use NHS-esters , which form neutral amide bonds, effectively "deleting" the positive charge of the lysine. This can alter the protein's solubility and isoelectric point (pI).
-
SMPT-Imidate: Like Traut's, it uses an imidate chemistry. The resulting amidine bond is protonated at physiological pH.
-
Result: The protein retains its native charge profile, reducing the risk of precipitation during conjugation—a critical factor for hydrophobic ADCs.
Experimental Data Comparison
The following table summarizes the performance characteristics based on standard bioconjugation parameters.
| Feature | Traut's Reagent (2-Iminothiolane) | S-Methyl-3-pyridylthioimidate (SMPT-I) |
| Reactive Group | Cyclic Thioimidate | Linear Alkyl Thioimidate |
| Resulting Group | Free Thiol (-SH) | Pyridyl Disulfide (-S-S-Py) |
| Charge Effect | Preserves Charge (+) | Preserves Charge (+) |
| Intermediate Stability | Low (< 4 hours) | High (Days/Weeks) |
| Oxidation Risk | High (Homodimerization) | Negligible (Protected) |
| Quantification | Requires Ellman's Assay | Direct UV (Release of Thione) |
| Conjugation Type | Thioether (Irreversible)* | Disulfide (Reversible/Cleavable) |
| Ideal Use Case | Rapid, one-step labeling | Controlled, multi-step ADCs |
*Note: Traut's product can form disulfides if oxidized, but is typically used with maleimides to form thioethers.
Detailed Experimental Protocols
Protocol A: Thiolation with S-Methyl-3-pyridylthioimidate (Recommended)
Purpose: To introduce protected thiols onto an antibody while maintaining solubility.
-
Preparation: Dissolve the protein (IgG) at 2-5 mg/mL in Modification Buffer (PBS, pH 8.0, 5 mM EDTA). Note: EDTA is crucial to chelate metals that catalyze oxidation.
-
Reagent Dissolution: Dissolve SMPT-Imidate in dry methanol or water immediately before use. Prepare a 10 mM stock.
-
Reaction: Add a 10- to 20-fold molar excess of SMPT-Imidate to the protein solution.
-
Incubation: Incubate for 30-60 minutes at Room Temperature (RT) or 2 hours at 4°C.
-
Purification: Desalt using a Sephadex G-25 column or dialysis against PBS/EDTA to remove excess reagent and the methyl mercaptan byproduct.
-
Checkpoint: The protein now carries stable pyridyl disulfide groups.
-
-
Conjugation (Exchange): Add the thiol-containing drug/ligand (1.5 equivalents per pyridyl disulfide). Monitor absorbance at 343 nm. The increase in absorbance indicates the release of pyridine thione and successful conjugation.
Protocol B: Thiolation with Traut's Reagent (Comparison)
Purpose: Rapid generation of free thiols.
-
Preparation: Dissolve protein in PBS, pH 8.0, 5 mM EDTA.
-
Reagent Dissolution: Dissolve Traut's Reagent in water (must be fresh; hydrolyzes rapidly).
-
Reaction: Add 10-fold molar excess to protein.
-
Incubation: 45 minutes at RT.
-
Purification: Critical Step. Must be performed immediately using a desalting column pre-equilibrated with deoxygenated buffer.
-
Conjugation: The fraction containing protein must be reacted with the maleimide/haloacetyl partner immediately upon elution to prevent dimerization.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets, and Chapter 3: The Chemistry of Reactive Groups).
-
Traut, R. R., et al. (1973). "Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent and its application to the Escherichia coli 30S ribosomal subunit." Biochemistry, 12(17), 3266–3273. Link
-
Carlsson, J., et al. (1978). "Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent." Biochemical Journal, 173(3), 723–737. (Foundational text on pyridyl disulfide chemistry). Link
-
Blattler, W. A., et al. (1985). "New heterobifunctional protein cross-linking reagent that forms an acid-labile link." Biochemistry, 24(6), 1517-1524. (Discusses SMPT class reagents). Link
Publish Comparison Guide: NMR Characterization of S-Methyl-3-pyridylthioimidate Hydroiodide Derivatives
This guide provides a comprehensive technical comparison and characterization protocol for S-Methyl-3-pyridylthioimidate hydroiodide derivatives . It is designed for researchers requiring rigorous structural validation of thioamide alkylation products.
Executive Summary
S-Methyl-3-pyridylthioimidate hydroiodide derivatives are critical synthetic intermediates formed by the S-methylation of 3-pyridylthioamides. These salts are potent electrophiles used in the synthesis of amidines, nitrogen heterocycles (e.g., thiazoles, imidazoles), and as bioactive isothiourea scaffolds in drug discovery (e.g., H4 receptor antagonists).
Characterizing these compounds presents a specific challenge: distinguishing the desired S-methylation (thioimidate formation) from the competing N-methylation (pyridinium salt formation) or hydrolysis products. This guide compares the NMR signature of the S-methyl derivative against its precursors and common byproducts, providing a self-validating protocol for structural confirmation.
Synthesis Context & Structural Logic
To interpret the NMR data correctly, one must understand the transformation. The reaction typically involves treating a 3-pyridylthioamide with methyl iodide (MeI) in an inert solvent (acetone or ethanol).
-
Precursor: Thioamide (C=S character, neutral).
-
Target Product: S-Methyl Thioimidate Hydroiodide (C=N character, cationic salt).
-
Impurity Risk: N-Methyl Pyridinium salt (if the pyridine nitrogen is sufficiently nucleophilic).
Reaction Pathway Diagram
The following diagram illustrates the transformation and the competing pathways that NMR must rule out.
Caption: Kinetic S-methylation yields the thioimidate salt. N-methylation is a competing pathway detectable by distinct chemical shifts.
Comparative NMR Analysis
Chemical Shift Evolution (Precursor vs. Product)
The most definitive proof of conversion is the disappearance of the thioamide proton/carbon signals and the appearance of the S-methyl group.
| Feature | Thioamide (Precursor) | S-Methyl Thioimidate HI (Product) | Shift Interpretation |
| S-Me (¹H) | Absent | 2.50 – 2.90 ppm (s) | Diagnostic singlet. Upfield of O-Me (~3.8) and N-Me (~3-4). |
| S-Me (¹³C) | Absent | 13.0 – 16.0 ppm | High field signal confirming S-alkylation. |
| C=X Carbon (¹³C) | 190 – 205 ppm (C=S) | 160 – 175 ppm (C=N) | Critical Check: ~30 ppm upfield shift indicates loss of C=S bond order. |
| Pyridine H2 | ~8.6 – 8.8 ppm | 8.9 – 9.3 ppm | Downfield shift due to cationic character (deshielding). |
| Pyridine H4/H6 | ~7.5 – 8.5 ppm | 8.2 – 8.8 ppm | General deshielding of the aromatic ring in the salt form. |
Distinguishing Isomers (S-Me vs. N-Me)
A common error is misidentifying an N-methylated pyridinium salt as the S-methyl product.
-
S-Methyl (Target): Methyl protons appear at 2.5–2.9 ppm .
-
N-Methyl (Impurity): Methyl protons on a cationic pyridine nitrogen appear significantly downfield at 4.0–4.4 ppm .
Detailed Experimental Protocols
Protocol A: Sample Preparation for Salt Characterization
-
Solvent Choice: Use DMSO-d₆ (Dimethyl sulfoxide-d6).
-
Reasoning: Hydroiodide salts are often insoluble in CDCl₃. DMSO-d₆ ensures complete solubility and prevents aggregation effects that broaden peaks.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: Calibrate to residual DMSO pentet at 2.50 ppm (¹H) and 39.5 ppm (¹³C). Note: The S-Me peak often falls near the DMSO solvent residual; ensure high field strength (≥400 MHz) or use Acetone-d₆ if solubility permits to avoid overlap.
Protocol B: Structural Validation Workflow
This self-validating workflow ensures the correct isomer is identified.
-
Acquire ¹H NMR: Check for the singlet at ~2.7 ppm. If the singlet is >4.0 ppm, you have N-methylation.
-
Acquire ¹³C NMR: Look for the disappearance of the C=S peak (>190 ppm) and appearance of the C=N peak (~165 ppm).
-
Run HMBC (Heteronuclear Multiple Bond Correlation): This is the "Gold Standard" experiment.
-
Target Correlation: The S-Me protons must correlate to the Imidate Carbon (160-175 ppm) .
-
Impurity Correlation: If the methyl protons correlate to Pyridine C2/C6 carbons (~145 ppm), the product is the N-methyl pyridinium salt.
-
Validation Logic Diagram
Caption: Decision tree for distinguishing S-alkylation from N-alkylation using 1H chemical shifts and HMBC correlations.
Representative Data Table
Data derived from aggregate literature values for S-methyl isothiourea and pyridyl amidine derivatives.
| Nucleus | Assignment | Chemical Shift ( | Multiplicity | Coupling ( |
| ¹H | S-CH₃ | 2.65 | Singlet (s) | - |
| ¹H | Py-H2 | 9.10 | Singlet (d) | ~2.0 |
| ¹H | Py-H6 | 8.85 | Doublet (d) | ~5.0 |
| ¹H | Py-H4 | 8.45 | Doublet (d) | ~8.0 |
| ¹H | Py-H5 | 7.90 | Multiplet (dd) | 8.0, 5.0 |
| ¹H | NH (Salt) | 10.5 - 11.5 | Broad (br s) | - |
| ¹³C | S-CH₃ | 14.5 | - | - |
| ¹³C | C=N (Imidate) | 168.2 | - | - |
| ¹³C | Py-C2 | 146.5 | - | - |
| ¹³C | Py-C6 | 148.0 | - | - |
Note: Exact values depend on the specific substituents on the imidate nitrogen. The presence of the Hydroiodide counterion generally causes a uniform downfield shift of 0.1–0.3 ppm compared to the free base.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
-
Shimizu, M., Shimazaki, T., & Konno, Y. (2010). S-Methylation of N-Containing Heterocyclic Thiols with Conjugated Acids of Methoxy Groups. Heterocycles.
-
Cai, Z., et al. (2024). Thioamide N–C(S) Activation. Royal Society of Chemistry (Chemical Science).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for C=S vs C=N shifts).
Comparative Kinetics of Thioimidate Hydroiodide Reagents in Bioconjugation
Topic: Content Type: Publish Comparison Guide
Executive Summary: The Case for Thioimidates
In the landscape of bioconjugation, S-alkyl thioimidate hydroiodides (e.g., S-methyl thioacetimidate, SMTA) occupy a critical niche often overlooked in favor of N-hydroxysuccinimide (NHS) esters. While NHS esters are the gold standard for rapid acylation, they suffer from a fundamental drawback: charge neutralization . The conversion of a cationic lysine
Thioimidate reagents solve this by facilitating amidination rather than acylation. The resulting acetamidine bond retains the positive charge (
Mechanistic Principles & Kinetic Drivers
The Leaving Group Advantage
The superior kinetics of thioimidates over their oxygen counterparts (O-imidates) are driven by the leaving group capability.
-
O-Imidates: The leaving group is an alkoxide (e.g., methanol,
). This is a poor leaving group, requiring higher pH (8.5–10.0) to drive the reaction, which accelerates competing hydrolysis. -
Thioimidates: The leaving group is a thiolate (e.g., methanethiol,
). The lower makes the C-S bond significantly more labile to nucleophilic attack by amines at near-neutral pH (7.0–8.0).
Reaction Pathway Diagram
The following diagram illustrates the competing pathways of aminolysis (desired) and hydrolysis (undesired) for S-methyl thioacetimidate (SMTA).
Figure 1: Mechanistic bifurcation of thioimidate reagents. Note that while hydrolysis is possible, the enhanced electrophilicity of the thioimidate carbon favors aminolysis at physiological pH compared to O-imidates.
Comparative Kinetic Profiling
The following table synthesizes experimental data comparing the three primary classes of amine-reactive reagents.
Table 1: Kinetic and Physicochemical Comparison of Amine-Reactive Reagents
| Feature | S-Alkyl Thioimidate (SMTA) | O-Alkyl Imidate (Methyl Acetimidate) | NHS Ester (e.g., NHS-Acetate) |
| Reaction Product | Acetamidine (+ Charge) | Acetamidine (+ Charge) | Amide (Neutral) |
| Leaving Group | Methanethiol ( | Methanol ( | N-Hydroxysuccinimide ( |
| Reactivity (k) | High ( | Low (Requires high pH) | Very High ( |
| Optimal pH | 7.0 – 8.0 | 8.5 – 10.0 | 7.0 – 8.5 |
| Hydrolysis | Minutes to Hours (pH dependent) | Hours (Stable at acidic pH) | 10–20 min (pH 8.6), 4–5 h (pH 7.0) |
| Mass Shift | +41.05 Da | +41.05 Da | +42.01 Da |
| Selectivity | High for | Moderate (Cross-reactivity at high pH) | High for |
Kinetic Insight: The "Pulse-Chase" Advantage
Because thioimidate hydrolysis competes with aminolysis, SMTA is often employed in a "pulse" format. Unlike NHS esters, which are often added once, SMTA protocols frequently utilize multiple small additions to maintain a steady-state concentration of active reagent, driving the reaction to completion without exposing the protein to extreme pH.
Validated Experimental Protocol: Lysine Amidination with SMTA
This protocol is designed for Ratiometric Pulse-Chase Amidination , a technique used to probe protein stability and folding. It ensures >95% modification of accessible lysines while preserving protein solubility.
Reagents
-
SMTA Stock: S-methyl thioacetimidate hydroiodide. Note: Must be prepared fresh or stored under argon at -80°C. Highly hygroscopic and prone to hydrolysis.
-
Reaction Buffer: 50 mM HEPES or Phosphate Buffer, pH 8.0. Avoid primary amine buffers (Tris, Glycine).
-
Quench Buffer: 5% Formic Acid or 500 mM Ammonium Acetate.
Step-by-Step Workflow
-
Preparation: Dissolve protein to 10–50 µM in Reaction Buffer.
-
Reagent Activation: Dissolve SMTA hydroiodide in ice-cold water to a concentration of 200–500 mM immediately before use.
-
Pulse Addition (Kinetic Driver):
-
Add SMTA to the protein solution to a final concentration of ~20 mM (approx. 500-1000x molar excess over protein).
-
Incubate at Room Temperature (25°C) .
-
-
Iterative Spiking:
-
Due to the hydrolysis rate, add an equivalent aliquot of fresh SMTA stock every 15 minutes for a total of 4 additions (Total time: 1 hour).
-
Why? This compensates for the first-order hydrolysis decay, maintaining the driving force for amidination.
-
-
Quenching: Acidify the reaction with Formic Acid (final pH < 3.0) to stop the reaction immediately for MS analysis, or use gel filtration to remove excess reagent for functional assays.
Figure 2: Iterative "Pulse" workflow to counteract thioimidate hydrolysis.
Troubleshooting & Optimization
-
Protein Precipitation: If precipitation occurs, verify the pH. While SMTA preserves charge, the ionic strength of the hydroiodide salt can be high. Desalt the protein or lower the reagent concentration.
-
Incomplete Modification: Increase the pH to 8.5. While hydrolysis increases, the nucleophilicity of the lysine
-amine (pKa ~10.5) increases significantly, often improving the net reaction rate. -
Interference: Thioimidate reactions release methanethiol (MeSH) , which is volatile and has a strong odor. Perform reactions in a fume hood. MeSH is also a nucleophile; ensure it is removed (via desalting) before downstream reactions that react with thiols (e.g., maleimide coupling).
References
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of amidination reaction conditions for the analysis of lysine-containing peptides by MALDI-TOF MS. Analytical Chemistry, 74(8), 1884-1890. Link
-
Ghaemmaghami, S., et al. (2011).[1] Mass spectrometry- and lysine amidination-based protocol for thermodynamic analysis of protein folding and ligand binding interactions. Analytical Chemistry, 83(11), 4082–4089. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 1: Functional Targets. Link
-
Traut, R. R., et al. (1973). Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent and its application to the Escherichia coli 30S ribosomal subunit. Biochemistry, 12(17), 3266–3273. Link
-
Whitesides, G. M., et al. (2011).[2] The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41, 399–412.[2] Link
Sources
Safety Operating Guide
Comprehensive Disposal & Handling Guide: S-Methyl-3-pyridylthioimidate Hydroiodide
[2][3][4][5]
Executive Summary & Immediate Action Profile
S-Methyl-3-pyridylthioimidate hydroiodide is a reactive organic salt used primarily as a synthetic intermediate (e.g., for amidine synthesis).[1][2][3][4][5] Its disposal requires strict adherence to protocols that prevent toxic gas release (thiols) and iodine liberation .[1][2][4][5]
| Parameter | Critical Status |
| Hazard Class | Irritant / Corrosive / Stench (Potential) |
| RCRA Status | Not explicitly P/U listed; classify as D003 (Reactive) if sulfide release is possible, otherwise Toxic/Irritant .[1][2][3][4][5] |
| Storage Code | Amber/Light-Resistant (Hydroiodide salts degrade in light).[2][3][4][5] |
| Incompatibility | Strong Oxidizers (Releases Iodine), Strong Bases (Releases Thiols/Stench).[1][2][3][4][5] |
Chemical Profile & Reactivity Logic
To dispose of this chemical safely, you must understand the two "trigger mechanisms" inherent in its structure: the Thioimidate Core and the Hydroiodide Counter-ion .[1][2][4][5]
The "Thioimidate Trigger" (Stench Risk)
The thioimidate group (
-
Acidic/Neutral Conditions: Relatively stable, but slow hydrolysis may yield the ester and ammonium.[1][2][4][5]
-
Basic Conditions (pH > 9): Rapid hydrolysis occurs, cleaving the C-S bond and releasing Methyl Mercaptan (Methanethiol) .[1][2][3][4][5] This creates an immediate biological hazard (toxicity) and an operational hazard (extreme stench leading to building evacuation).[1][2][4]
The "Iodide Trap" (Redox Risk)
The hydroiodide (HI) salt makes the compound acidic and light-sensitive.[1][2][3][4][5]
Disposal Workflows & Decision Trees
Workflow A: Solid Waste Disposal (Unused Reagent)
Objective: Isolate from light and moisture to prevent degradation before incineration.[1][2][4][5]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar.[3][4][5] Avoid metal containers due to acid corrosion.[1][2][4][5]
-
Stabilization: If the solid appears yellow/brown (indicating free iodine), add a small packet of Sodium Thiosulfate (solid) to the secondary containment bag to scavenge any evolved iodine vapors.[1][2][4][5]
-
Labeling:
-
Disposal Path: Lab Pack for High-Temperature Incineration .
Workflow B: Liquid Waste (Reaction Mixtures)
Objective: Prevent pH excursions that release thiols.[1][2][4][5]
-
pH Check: Ensure the waste stream is Acidic to Neutral (pH 4–7) .
-
If Basic: Slowly acidify with dilute Acetic Acid or HCl to pH ~6 inside a fume hood .
-
-
Segregation: Do NOT pour into the "General Organic Waste" carboy if that carboy contains oxidizers or strong bases.[2][4][5]
-
Quenching (Optional): If the thioimidate is unreacted and active, treat with aqueous bleach only if the pH is controlled and the iodide release is managed (generally not recommended unless by a specialist; incineration is safer).[1][2][4][5] Recommendation: Send as non-halogenated organic waste (despite the Iodine) marked for incineration. [1][2][3][4][5]
Visual Decision Tree (DOT Diagram)
Figure 1: Operational logic for classifying and preparing S-Methyl-3-pyridylthioimidate hydroiodide for disposal.
Spill Management Protocol (The "Stench" Protocol)
If a spill occurs, the primary risk is the generation of methyl mercaptan (rotten cabbage smell) if the substance contacts moisture or alkaline floor cleaners.[1][2][3][4]
-
Evacuate & Ventilate: Clear the immediate area.[2][4][5] Ensure fume hoods are running.[1][2][4][5]
-
PPE: Double nitrile gloves, lab coat, safety goggles.[1][2][4][5] If powder is airborne, use an N95 or P100 respirator.[1][2][4][5]
-
Neutralization (Do NOT use Bleach):
-
Cleanup: Scoop material into a wide-mouth jar. Wipe the area with a dilute soap solution , followed by water.[1][2][4][5]
-
Deodorizing (Only after bulk removal): If a stench persists after the bulk solid is removed, wipe the surface with a 10% bleach solution to oxidize trace thiols, but ensure the bulk hydroiodide is gone to avoid iodine gas formation.[1][2][4][5]
Regulatory & Transport Data
| Agency | Classification | Code/Note |
| DOT (USA) | Not Regulated as Dangerous Goods (typ.)[1][2][3][4][5] | Treat as Class 9 (Environmentally Hazardous) if bulk.[1][4] |
| IATA | Toxic Solid, Organic, n.o.s.[1][2][3][4][5] | Check UN 2811 if shipping pure substance.[1][2][4][5] |
| EPA (RCRA) | Characteristic Waste | D003 (Reactive sulfide) possible if pH > 12.[1][2][4][5] |
Storage Class: 11 (Combustible Solids) or 6.1 (Toxic).[1][2][4][5]
References
-
Fisher Scientific. (2025).[1][2][4][5] Safety Data Sheet: Methyl 3-(methylthio)propionate (Analogous Thio-compound Hazards). Retrieved from [1][2][3][4]
-
Sigma-Aldrich. (2025).[1][4] Product Specification: S-Methyl-2-Pyridylthioimidate hydroiodide (Structural Homologue).[2][3][4][5] Retrieved from [1][2][3]
-
Apollo Scientific. (2023).[1][2][4][5][6] Safety Data Sheet: S-Methylisothiourea hydroiodide (Functional Group Analog).[1][2][4][5] Retrieved from [1][2][3][4][5][6]
-
PubChem. (2024).[1][2][4] Compound Summary: 3-(Methylthio)propylamine hydroiodide.[1][2][3][4][5] National Library of Medicine.[1][2][4][5] Retrieved from [1][2][3]
Note: As specific SDS data for the 3-pyridyl isomer is rare, protocols are derived from the validated safety profiles of the 2-pyridyl isomer and S-methylisothiourea hydroiodide homologues.[1][2][3][4][5]
Sources
- 1. 3-(Methylthio)propylamine hydroiodide | C4H12INS | CID 175673056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. fishersci.com [fishersci.com]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling S-Methyl-3-pyridylthioimidate hydroiodide
The following technical guide details the operational safety, handling, and disposal protocols for S-Methyl-3-pyridylthioimidate hydroiodide . This document is designed for researchers and drug development professionals, prioritizing mechanism-based safety logic over generic advice.
Compound Class: Thioimidate Salt (Pyridine derivative) Physical State: Crystalline Solid (typically off-white to pale yellow) Primary Utility: Electrophilic intermediate for synthesizing amidines, thioamides, and heterocyclic building blocks in medicinal chemistry.
Risk Assessment & Hazard Logic
To handle this compound safely, one must understand why it is hazardous. The risks stem directly from its molecular architecture: a reactive thioimidate core stabilized as a hydroiodide salt.
| Hazard Component | Mechanistic Cause | Observable Indicator |
| Respiratory/Mucosal Irritant | Hydroiodide (HI) Salt: Upon contact with moisture (mucous membranes), the salt can partially dissociate or hydrolyze, releasing trace Hydrogen Iodide (acidic/corrosive). | Burning sensation in nose/throat; coughing. |
| Stench / Olfactory Fatigue | Thioimidate Hydrolysis: Exposure to ambient humidity hydrolyzes the C-S bond, releasing Methanethiol (MeSH) or similar sulfur species. | "Rotten cabbage" or garlic-like odor. Note: Olfactory fatigue occurs quickly; do not rely on smell for detection. |
| Phototoxicity / Instability | Iodide Oxidation: Iodide ions ( | Solid darkening from white/yellow to brown/purple. |
GHS Classification (Inferred from Analogues):
Personal Protective Ecosystem (PPE)
Standard lab coats are insufficient. The PPE strategy focuses on preventing acid hydrolysis on skin and inhalation of micro-particulates.
-
Hand Protection:
-
Primary: Nitrile gloves (minimum thickness 0.11 mm).
-
Secondary (Double-gloving): Required when handling >500 mg or during synthesis workups. The outer glove protects against mechanical abrasion; the inner glove prevents permeation of the organic salt.
-
-
Respiratory Defense:
-
Engineering Control (Mandatory): All handling must occur inside a certified Chemical Fume Hood.
-
Masks: If weighing outside a hood (strongly discouraged) or in a shared space, use a P95/P100 particulate respirator with an organic vapor cartridge (yellow/magenta band) to neutralize sulfur odors and acidic dust.
-
-
Ocular Protection:
-
Chemical splash goggles are superior to safety glasses due to the fine, dusty nature of hydroiodide salts.
-
Strategic Handling Protocol
This workflow minimizes hydrolysis (degradation) and exposure.
Phase A: Reception & Storage
-
Inspection: Upon receipt, check the bottle for discoloration (browning indicates iodine release).
-
Environment: Store at -20°C or 2-8°C (check specific CoA).
-
Atmosphere: Keep under Inert Gas (Argon/Nitrogen) .
-
Why? Oxygen promotes iodide oxidation; moisture promotes thioimidate hydrolysis.
-
-
Light: Wrap the container in aluminum foil or store in an opaque secondary container.
Phase B: Weighing & Transfer
-
The "Static" Problem: Hydroiodide salts are often static-prone.
-
The Solution: Use an antistatic gun or wipe the spatula with an antistatic cloth before dipping.
-
Containment: Weigh into a tared vial inside the fume hood. Do not transport the open stock bottle to a balance located outside the hood.
Phase C: Reaction Monitoring (Self-Validating Safety)
-
Visual Check: If the reaction mixture turns unexpectedly dark purple/brown immediately upon addition, free iodine is present. This may interfere with metal-catalyzed couplings.
-
Olfactory Check: A sudden, sharp increase in stench indicates the reaction environment is too wet, causing the reagent to hydrolyze to the corresponding thioester or amide rather than reacting with the nucleophile.
Experimental Workflow Visualization
The following diagram outlines the logical flow for handling and the chemical fate of the compound during a typical amidine synthesis.
Figure 1: Operational workflow and critical decomposition control points. Red nodes indicate failure modes caused by improper handling.
Emergency Response
-
Skin Contact: Brush off dry particles before rinsing. Then wash with soap and water for 15 minutes. (Water activates the acid; brushing first minimizes the concentration of acid formed on skin).
-
Spill Cleanup:
Disposal Architecture
Do not dispose of down the drain. The hydroiodide and pyridine components are ecotoxic.
-
Segregation: Collect in a waste container labeled "Halogenated Organic Solids" or "Sulfur-Containing Organics" .
-
Labeling: Explicitly list "Hydroiodide Salt" on the tag to warn EHS personnel of potential acid generation.
-
Destruction: The preferred method is high-temperature incineration with a scrubber to capture
, , and Iodine vapors.
References
-
National Institutes of Health (NIH) - PubChem. S-methyl-2-pyridylthioimidate hydroiodide (Compound Summary). (Used for structural analogue read-across properties). [Link]
-
Byerly-Duke, J., et al. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv (2023). (Source for hydrolysis mechanisms and stability handling). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
